molecular formula C11H14N2O B083890 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol CAS No. 13395-19-2

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B083890
CAS No.: 13395-19-2
M. Wt: 190.24 g/mol
InChI Key: JAGPUKBUCSGTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound built on the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This compound serves as a key synthetic intermediate for researchers designing and developing novel therapeutic agents. Scientific investigations into structurally similar N-1 alkylated benzimidazole derivatives have demonstrated significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 research . These related compounds exhibit their mechanism by allosterically binding to the NNRTI binding pocket of HIV-1 reverse transcriptase, thereby disrupting viral replication . Molecular docking studies suggest that such derivatives interact with key hydrophobic residues in the enzyme's binding pocket, including Tyr181, Tyr188, and Leu234, which is a recognized strategy for combating drug-resistant viral strains . As such, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol provides a valuable core structure for chemists and biologists engaged in antiviral drug discovery, computational chemistry, and the synthesis of new bioactive molecules for experimental purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPUKBUCSGTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405654
Record name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-19-2
Record name 6-Methyl-1H-benzimidazole-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the framework for robust analytical validation. This document is designed for professionals in drug discovery and development, offering field-proven insights to ensure reproducibility and scientific integrity.

Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation

The synthesis of 2-substituted benzimidazoles is a well-trodden path in organic chemistry, with several established methods. For the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the Phillips-Ladenburg reaction is the most strategically sound approach.[6] This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and is particularly effective for aliphatic acids, making it ideal for our target molecule.[7][8]

The core logic of this synthesis is the reaction between 4-methyl-benzene-1,2-diamine and 4-hydroxybutanoic acid. The reaction proceeds via acylation of one of the diamine's amino groups, followed by a thermally driven intramolecular cyclization and dehydration to form the stable, aromatic benzimidazole ring.[7]

Synthetic Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Purification Cascade cluster_final Final Product Reactant_A 4-Methyl-benzene-1,2-diamine Condensation Phillips-Ladenburg Condensation (4N HCl, Reflux) Reactant_A->Condensation Reactant_B 4-Hydroxybutanoic Acid Reactant_B->Condensation Neutralization Neutralization (aq. NH4OH) & Precipitation Condensation->Neutralization Crude Mixture Filtration Vacuum Filtration Neutralization->Filtration Washing Washing (Cold H2O) Filtration->Washing Drying Drying Washing->Drying Final_Product 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Drying->Final_Product Purified Solid

Caption: High-level workflow for the synthesis of the target benzimidazole derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected.

Materials:

  • 4-Methyl-benzene-1,2-diamine (1.0 eq)

  • 4-Hydroxybutanoic acid (1.1 eq)

  • 4N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH), ~25% aqueous solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-benzene-1,2-diamine (e.g., 10.0 g, 81.8 mmol).

  • Acidic Medium: Add 4N HCl (e.g., 80 mL) to the flask. Stir the mixture until the diamine fully dissolves, forming the hydrochloride salt. This step is crucial for activating the subsequent acylation.

  • Addition of Carboxylic Acid: Add 4-hydroxybutanoic acid (e.g., 9.35 g, 90.0 mmol, 1.1 eq) to the solution. The slight excess of the acid ensures the complete consumption of the limiting diamine reagent.

  • Condensation Reaction: Heat the mixture to reflux (approximately 100-110 °C) using an oil bath. Maintain a gentle reflux for 4-6 hours.

    • Process Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting diamine spot indicates reaction completion.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. The product will likely remain dissolved as its hydrochloride salt.

  • Neutralization: Slowly add concentrated ammonium hydroxide solution dropwise to the stirred, cold reaction mixture until the pH is approximately 8-9 (test with pH paper). This deprotonates the benzimidazole nitrogen, rendering the molecule neutral and causing it to precipitate out of the aqueous solution. A thick, light-colored precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NH₄Cl).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a robust and cross-validated characterization.[9][10]

Analytical Workflow Diagram

Characterization_Workflow cluster_input cluster_primary Primary Structural Confirmation cluster_secondary Purity & Physical Properties cluster_output Input_Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Input_Sample->NMR MS Mass Spectrometry (HRMS) Input_Sample->MS IR IR Spectroscopy Input_Sample->IR MP Melting Point Input_Sample->MP TLC TLC Analysis Input_Sample->TLC Conclusion Structure & Purity Confirmed NMR->Conclusion Detailed Structure MS->Conclusion Molecular Weight IR->Conclusion Functional Groups MP->Conclusion Purity Assessment TLC->Conclusion Purity Assessment

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected data from key analytical techniques used to validate the structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200BroadO-H (alcohol) stretch
3200 - 3000BroadN-H (imidazole) stretch
3100 - 3000MediumAromatic C-H stretch
2950 - 2850Medium-StrongAliphatic C-H (CH₂) stretch
~1625MediumC=N (imidazole) stretch
~1580, ~1460MediumAromatic C=C stretch
~1275StrongC-O (alcohol) stretch

Rationale: The IR spectrum is a rapid and effective method for confirming the presence of key functional groups. The broad O-H and N-H stretches are characteristic, as are the distinct C=N and aromatic C=C vibrations of the benzimidazole core.[9][11][12]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)

¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.2 br s 1H Imidazole N-H
~7.40 s 1H Ar-H (H-4)
~7.35 d 1H Ar-H (H-7)
~6.95 d 1H Ar-H (H-6)
~4.50 t 1H OH
~3.50 t 2H -CH₂-CH₂ -OH
~2.90 t 2H Benzimidazole-CH₂ -CH₂-
~2.40 s 3H Ar-CH₃

| ~1.95 | m | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR

Chemical Shift (δ, ppm) Assignment
~154.5 C =N (C-2)
~142.0, ~133.0 Quaternary Ar-C
~131.0 Ar-C (C-5)
~123.0, ~115.0, ~112.0 Ar-C H
~59.5 -C H₂-OH
~31.0 -CH₂-C H₂-CH₂-
~27.0 Benzimidazole-C H₂-

| ~21.5 | Ar-C H₃ |

Rationale: NMR spectroscopy provides the definitive structural proof. ¹H NMR confirms the number and connectivity of all protons, from the distinct aromatic signals of the 5-methyl substituted ring to the aliphatic chain protons. ¹³C NMR complements this by identifying all unique carbon environments, most notably the downfield C=N carbon (C-2) characteristic of the benzimidazole ring.[13][14]

Mass Spectrometry and Physical Properties
  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass, confirming the elemental composition.

    • Molecular Formula: C₁₁H₁₄N₂O

    • Calculated Molecular Weight: 190.1106 g/mol

    • Expected [M+H]⁺: 191.1184

  • Melting Point (MP): A sharp melting point is a strong indicator of high purity. The literature value should be compared against the experimentally determined range.

  • Thin-Layer Chromatography (TLC): A single spot observed in multiple solvent systems provides further evidence of the sample's purity.

Relevance and Applications in Drug Development

The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact readily with a variety of biological macromolecules.[4] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas.[15][16]

The synthesized molecule, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, serves as an excellent starting point for further drug discovery efforts:

  • Scaffold for Libraries: The terminal hydroxyl group is a prime site for chemical modification (e.g., esterification, etherification) to generate a library of related compounds.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing analogs and evaluating their biological activity, researchers can develop a robust SAR to optimize potency and selectivity for a specific biological target.

  • Improved Pharmacokinetics: The propanol side chain can influence the compound's solubility and overall pharmacokinetic profile, which can be fine-tuned through further derivatization.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol via the Phillips-Ladenburg condensation. We have provided a comprehensive framework for its characterization, emphasizing the use of orthogonal analytical techniques to ensure the unequivocal confirmation of its structure and purity. The principles and protocols outlined herein are grounded in established chemical literature and are designed to be directly applicable in a modern research and development setting, empowering scientists to confidently synthesize and validate this and other valuable benzimidazole derivatives for advancement in drug discovery programs.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 6). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]

  • ResearchGate. (2023, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2023, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2016, August 13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]

  • Preprints.org. (2022, December 10). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • Semantic Scholar. (2021, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • ResearchGate. (2022, July 6). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... Retrieved from [Link]

  • Royal Society of Chemistry. (1961). 455. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers: (a).... Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

  • NXY Chemicals. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol,13395-19-2. Retrieved from [Link]

  • ResearchGate. (2012, October 16). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • MDPI. (n.d.). 3-[(1H-Benzo[d][7][8][15]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Spectroscopic data. (n.d.). 3-[1-(3-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a comprehensive, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a robust synthetic protocol and the requisite experimental methodologies for acquiring and validating the spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds, including the antiulcer drug omeprazole and the anthelmintic agent albendazole. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a versatile pharmacophore in drug design. The title compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, combines this important heterocycle with a flexible propanol sidechain, presenting opportunities for further functionalization and exploration of its therapeutic potential. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent chemical modifications.

Synthetic Pathway: A Reliable Route to 2,5-Disubstituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] This approach, often referred to as the Phillips-Ladenburg reaction, provides a straightforward and high-yielding route to the desired product.[2]

Proposed Synthetic Protocol

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol can be efficiently carried out by the condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybutanoic acid (or its lactone form, γ-butyrolactone) under acidic conditions.

Reaction Scheme:

Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol reactant1 4-Methyl-1,2-phenylenediamine product 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol reactant1->product reactant2 4-Hydroxybutanoic acid reactant2->product reagent H⁺ (e.g., HCl, p-TsOH) Heat

Figure 1: Proposed synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and 4-hydroxybutanoic acid (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as 4 M hydrochloric acid or p-toluenesulfonic acid (p-TsOH).[1] The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.

  • Reflux: Heat the reaction mixture to reflux (typically in a high-boiling solvent like water or ethanol, or neat) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Spectroscopic Characterization: A Predictive Analysis

The following sections provide a detailed prediction and interpretation of the NMR, IR, and MS spectra of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~12.2br s1HN-H The benzimidazole N-H proton is typically deshielded and appears as a broad singlet. In 2,5-dimethyl-1H-benzimidazole, this proton appears around 12.04 ppm.[1]
~7.3-7.5m2HAr-H Aromatic protons on the benzimidazole ring. The methyl substitution will lead to a complex splitting pattern.
~7.0d1HAr-H Aromatic proton ortho to the methyl group.
~4.5t1HO-H The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group, but can be broad and exchangeable with D₂O.
~3.5q2HCH ₂-OHThe methylene group attached to the hydroxyl group will be a quartet (or triplet of triplets if coupled to the OH proton).
~2.9t2HBenzimidazole-CHThe methylene group adjacent to the benzimidazole ring will be a triplet. In a similar propanoyl-linked benzimidazole, this signal appears around δ 3.20 ppm.[3]
~2.4s3HAr-CHThe aromatic methyl group will appear as a sharp singlet.
~2.0p2H-CH₂-CH ₂-CH₂-The central methylene group of the propyl chain will be a pentet (or multiplet).

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~155C2 (Benzimidazole)The C2 carbon of the benzimidazole ring is significantly deshielded.
~130-140Quaternary Ar-CAromatic carbons of the benzimidazole ring.
~110-125Ar-CHAromatic carbons with attached protons.
~60C H₂-OHThe carbon bearing the hydroxyl group is typically found in this region.
~30Benzimidazole-C H₂Aliphatic carbons in the propyl chain.
~28-CH₂-C H₂-CH₂-Aliphatic carbons in the propyl chain.
~21Ar-C H₃The aromatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale and Comparative Data
3200-3500 (broad)O-H stretchAlcoholAlcohols show a characteristic broad absorption in this region due to hydrogen bonding.[4]
~3100-3000N-H stretchBenzimidazoleThe N-H stretching vibration in benzimidazoles is often observed in this region.
~3000-2850C-H stretchAlkylC-H stretching of the propyl and methyl groups.
~1620C=N stretchImidazoleThe C=N stretching of the imidazole ring.
~1450C=C stretchAromaticAromatic ring stretching vibrations.
1050-1260C-O stretchPrimary AlcoholThe C-O stretch of the primary alcohol.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190, corresponding to the molecular formula C₁₁H₁₄N₂O. In many benzimidazole derivatives, the molecular ion is the base peak.[5]

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 172 due to the loss of a water molecule from the alcohol.

    • Loss of C₃H₇O: A peak at m/z = 131 corresponding to the cleavage of the propanol side chain, leaving the 5-methylbenzimidazole fragment.

    • Loss of CH₃: A peak at m/z = 175 due to the loss of the methyl group.

    • Benzimidazole Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring can lead to the loss of HCN (27 Da).[5]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable data, the following standardized protocols should be followed.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 2: Workflow for synthesis and spectroscopic analysis.

  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for good resolution. Standard pulse programs for ¹H, ¹³C, and, if necessary, 2D correlation experiments (COSY, HSQC) should be utilized.

  • IR: A Fourier Transform Infrared (FT-IR) spectrometer should be used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • MS: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the molecular formula.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. The presented data, derived from established chemical principles and comparative analysis of related structures, offers a robust framework for researchers engaged in the synthesis and characterization of this and similar benzimidazole derivatives. The detailed protocols for synthesis and analysis are designed to ensure the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

  • Rashid, M., Husain, A., Mishra, R., Ahmed, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

  • Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
  • Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of 2-substituted benzimidazoles by reaction of o-phenylenediamine with aldehydes in the presence of Sc(OTf)₃. Journal of Chemical Research, 2006(11), 713-714.
  • Ghoneim, A. M., & El-Telbani, E. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-72.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Bhandari, S., & Singh, S. (2019). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-10.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of 2-substituted benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]

  • Al-Ostath, A. I., Al-Amri, A. M., & El-Faham, A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3145-3151. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of benzimidazole derivatives, with a specific focus on the principles applicable to 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. While a public crystal structure for this specific molecule is not available in crystallographic databases as of the time of this writing, this document will leverage data from closely related, structurally characterized benzimidazoles to illustrate the complete analytical workflow. The protocols and interpretations detailed herein are directly transferable to the analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol upon successful crystallization.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.

Synthesis and Crystallization: The Gateway to Atomic Resolution

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol would typically proceed via a condensation reaction between 4-methyl-1,2-phenylenediamine and γ-butyrolactone or a related C4 carboxylic acid derivative. This established route for benzimidazole synthesis is adaptable for creating a diverse library of substituted analogs.[3]

Experimental Protocol: Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (Illustrative)

  • Reaction Setup: To a round-bottom flask charged with 4-methyl-1,2-phenylenediamine (1.0 eq), add polyphosphoric acid (PPA) as both a solvent and a catalyst.

  • Reagent Addition: Slowly add γ-butyrolactone (1.1 eq) to the mixture while stirring.

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques for Benzimidazole Derivatives:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4][5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystallization.

The morphology of the resulting crystals can vary from needles to plates to blocks. For single-crystal X-ray diffraction, well-formed crystals with dimensions of at least 0.1 mm in all directions are ideal.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6] The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The crystal is centered on a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure a complete and redundant dataset.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like CrysAlisPro or SAINT.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software packages like SHELXT or SIR.[7]

  • Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[6] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The quality of the final refined structure is assessed by several crystallographic R-factors, with lower values indicating a better fit to the data.

Structural Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Hypothetical Case Study

Based on the analysis of related benzimidazole structures, we can predict the likely structural features of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Predicted Crystallographic Parameters

The following table presents hypothetical but plausible crystallographic data for the title compound, derived from known structures of similar molecules.

Parameter Hypothetical Value for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Chemical FormulaC₁₁H₁₄N₂O
Formula Weight190.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.2
α (°)90
β (°)105
γ (°)90
Volume (ų)1000
Z4
Calculated Density (g/cm³)1.26
Absorption Coefficient (mm⁻¹)0.08
F(000)408
Molecular Geometry and Conformation

The benzimidazole ring system is expected to be essentially planar. The propanol substituent at the 2-position will exhibit conformational flexibility. The torsion angles around the C-C bonds of the propyl chain will determine the overall shape of the molecule. Intramolecular hydrogen bonding between the alcohol proton and one of the benzimidazole nitrogen atoms is possible and would influence the conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. For 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the following interactions are anticipated:

  • Hydrogen Bonding: The N-H of the benzimidazole and the O-H of the propanol group are strong hydrogen bond donors. The nitrogen atoms of the benzimidazole ring are hydrogen bond acceptors. A robust network of N-H···N, O-H···N, and/or O-H···O hydrogen bonds is expected to be a dominant feature of the crystal packing.[4]

  • π-π Stacking: The planar benzimidazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.[4]

  • C-H···π Interactions: Weak C-H···π interactions between the alkyl protons and the aromatic rings may also contribute to the overall packing efficiency.[4]

Visualizing the Structure: From Data to Insight

Graphical representation of the crystal structure is essential for its interpretation.

Asymmetric Unit and Thermal Ellipsoids

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) style diagram is commonly used to visualize the asymmetric unit of the crystal structure. The ellipsoids represent the thermal motion of the atoms.

Caption: Hypothetical molecular structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Crystal Packing and Hydrogen Bonding Network

Visualizing the unit cell and the network of intermolecular interactions provides insights into the solid-state properties of the compound.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH N-H B_N N A_NH->B_N N-H···N H-Bond A_OH O-H B_O O A_OH->B_O O-H···O H-Bond A_N N A_pi π-system C_pi π-system A_pi->C_pi π-π Stacking

Caption: Intermolecular interactions in the crystal lattice.

Conclusion: The Power of Structural Insight in Drug Development

The crystal structure analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, and benzimidazoles in general, provides invaluable information for drug development. It confirms the chemical identity and constitution of the synthesized molecule, reveals its preferred conformation and tautomeric form in the solid state, and elucidates the intricate network of non-covalent interactions that govern its crystal packing. This detailed structural knowledge is a cornerstone for understanding the physicochemical properties of the compound, such as solubility and stability, and is indispensable for the structure-based design of new and more potent therapeutic agents.

References

  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available at: [Link]

  • (PDF) 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ResearchGate. Available at: [Link]

  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Institutes of Health. Available at: [Link]

  • 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. National Institutes of Health. Available at: [Link]

  • 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. National Institutes of Health. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Institutes of Health. Available at: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health. Available at: [Link]

  • Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the frequent challenge of data scarcity for novel compounds, this document synthesizes available predicted data, information from structurally similar compounds, and established analytical methodologies. It is designed to serve as a foundational resource for researchers, offering insights into the compound's identity, key physicochemical parameters, and practical, field-proven experimental protocols for their determination. The guide emphasizes the causal relationships behind experimental choices and provides a framework for generating robust, reliable data in the laboratory.

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and ability to interact with various biological targets, have led to its incorporation into a wide range of therapeutics. Understanding the physicochemical properties of novel benzimidazole derivatives, such as 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, is a critical first step in the drug discovery and development cascade. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth analysis of this specific compound, offering both theoretical and practical insights for the research scientist.

Compound Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

Chemical Structure:

Figure 1: Chemical structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol-
CAS Number 13395-19-2[1][2]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol -
Canonical SMILES CC1=CC2=C(C=C1)NC(=N2)CCCO-
InChI InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13)-

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. It is important to note that experimental data for this specific molecule is limited, and therefore some values are based on computational predictions or data from structurally related compounds.

Table 2: Physicochemical Properties

PropertyValueMethodSource/Rationale
Physical State Solid-Based on related benzimidazole compounds[4]
Melting Point Not available (predicted to be in the range of 100-150 °C)PredictionBased on melting points of similar structures like 5-Methylbenzimidazole (114-117 °C)[5]
Boiling Point Not available (predicted >300 °C)PredictionHigh boiling points are characteristic of benzimidazoles due to hydrogen bonding and aromatic stacking.
pKa (most basic) Not available (predicted ~5-6)PredictionThe imidazole nitrogen is basic. The pKa of benzimidazole is 5.5. The alkyl and alcohol groups are expected to have a minor electronic effect.
LogP (Octanol/Water) 1.40Predicted[1]
Aqueous Solubility Not available (predicted to be low to moderate)PredictionThe presence of the polar alcohol group should enhance water solubility compared to the parent benzimidazole, but the overall lipophilic character suggests it will not be highly soluble.
Organic Solvent Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)PredictionBased on general solubility trends of benzimidazole derivatives.[6]

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, rigorous experimental determination is essential. The following section outlines standard, reliable protocols for key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Figure 2: Workflow for solubility determination by the shake-flask method.

Detailed Steps:

  • Preparation: To a series of glass vials, add an excess amount of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to determine the time to equilibrium by sampling at various time points until the concentration plateaus.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Analyze the concentration of the compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent (often with a co-solvent for solubility), and the pH of the solution is monitored as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Figure 3: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be necessary to ensure complete dissolution.

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. Specialized software can be used to accurately determine the inflection points and calculate the pKa.

Spectral Characterization

Table 3: Predicted Spectral Data

TechniqueExpected Key Features
¹H-NMR - Aromatic protons: Signals in the range of 7.0-7.8 ppm. The methyl group on the benzene ring will likely cause a splitting pattern that deviates from a simple substituted benzene. - Aliphatic protons: Methylene protons of the propanol chain will appear as multiplets in the range of 2.0-4.0 ppm. The terminal CH₂-OH protons will be the most downfield of the aliphatic signals. - NH proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. - OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - Methyl protons: A singlet around 2.4 ppm.
¹³C-NMR - Aromatic carbons: Signals in the range of 110-150 ppm. - C2 of benzimidazole: A characteristic signal around 150-155 ppm. - Aliphatic carbons: Signals for the three methylene carbons of the propanol chain will appear in the range of 20-70 ppm. - Methyl carbon: A signal around 20 ppm.
FT-IR (KBr) - N-H stretch: A broad band in the region of 3200-3500 cm⁻¹. - O-H stretch: A broad band, likely overlapping with the N-H stretch, in the 3200-3600 cm⁻¹ region. - C-H stretch (aromatic): Signals just above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. - C=N and C=C stretching (aromatic): Multiple bands in the 1450-1650 cm⁻¹ region. - C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (ESI+) - [M+H]⁺: Expected at m/z 191.12.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. However, based on the SDS for structurally related benzimidazole derivatives, the following precautions should be taken.[11][12][13][14]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[11][12]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.[12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

    • Use only in a well-ventilated area.[12]

    • Wash skin thoroughly after handling.[12]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

It is imperative to consult the specific Safety Data Sheet that should be provided by the supplier before handling this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. While a foundational understanding can be gleaned from the available data and comparisons with related structures, it is evident that further experimental work is required for a complete and accurate characterization. Researchers are strongly encouraged to utilize the outlined experimental protocols to determine the precise values for melting point, pKa, and solubility in various relevant media. This empirical data will be invaluable for the progression of this compound through the drug discovery pipeline, enabling more accurate predictions of its in vivo behavior and facilitating its development as a potential therapeutic agent.

References

  • Loba Chemie. (2016, April 29). BENZIMIDAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

  • NX71478. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol,13395-19-2. Retrieved from [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(103), 59653-59660. Retrieved from [Link]

  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 221-225. Retrieved from [Link]

  • ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • Ali, A., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(8), 984-990. Retrieved from [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[1-(3-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol. Retrieved from [Link]

  • Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylbenzimidazole. Retrieved from [Link]

  • ResearchGate. (2010). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

Sources

Solubility and stability studies of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a novel benzimidazole derivative. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach to characterization. The principles and protocols detailed herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices within the pharmaceutical industry.

Introduction: The Critical Role of Solubility and Stability in Drug Development

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, as a member of the benzimidazole class, holds potential therapeutic value. However, like many heterocyclic compounds, it is anticipated to exhibit limited aqueous solubility. Poor solubility can significantly hinder oral bioavailability, leading to suboptimal drug exposure and therapeutic efficacy.[1][2] Therefore, a precise characterization of its solubility profile is a prerequisite for effective formulation development.

Simultaneously, the chemical stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and shelf-life. Stability studies are designed to elucidate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide will detail the necessary steps to comprehensively assess both the solubility and stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Solubility Characterization: A Multi-faceted Approach

The solubility of a drug substance is not a single value but is influenced by various factors, most notably pH. A thorough investigation involves determining both kinetic and thermodynamic solubility to inform different stages of drug development.[4][5][6]

Biopharmaceutics Classification System (BCS)

A foundational framework for classifying drug substances is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[7][8][9][10] Determining the BCS class of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol early in development is crucial for guiding formulation strategies.[10][11]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7]

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for lead optimization and preformulation studies.[5][6][12]

  • Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent system under specific, non-equilibrium conditions, often involving the addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. It is a higher-throughput assay commonly used in early drug discovery for screening purposes.[4][5][12][13] Kinetic solubility data can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[4]

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

  • Add an excess amount of solid 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Filter or centrifuge the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method is suitable for rapid screening of a large number of compounds.

Protocol:

  • Prepare a high-concentration stock solution of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values in a multi-well plate.

  • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of the samples using a nephelometer to detect precipitation.

  • Alternatively, filter the samples and analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[13]

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

pH of BufferThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.2
4.5
6.8
7.4

Note: The values in this table are placeholders and would be populated with experimental data.

Strategies for Solubility Enhancement

If 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is found to have low solubility (likely a BCS Class II or IV compound), several formulation strategies can be employed to improve its dissolution and bioavailability.[14][15]

  • pH adjustment: Utilizing excipients that create a micro-pH environment where the drug is more soluble.[15]

  • Solid Dispersions: Dispersing the amorphous drug in a polymer carrier.[1][2][14]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.[15][16]

  • Use of Surfactants: Incorporating surfactants to enhance the wetting and solubilization of the drug.[15]

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to improve the dissolution rate.

Stability Assessment: Ensuring Product Quality and Shelf-Life

Stability testing is a critical component of drug development, mandated by regulatory agencies to ensure the safety and efficacy of the final product.[3][17][18][19] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[3][17][18]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[20][21][22][23][24] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[22]

Mandatory Stress Conditions (as per ICH Q1A(R2)): [3]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., stored at 60°C.

  • Photostability: Exposed to a combination of UV and visible light as per ICH Q1B guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to resolve the intact drug from its degradation products. HPLC is the most common technique for this purpose. The method must be able to accurately quantify the decrease in the concentration of the active ingredient over time.

Formal Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[3] The storage conditions are dictated by the climatic zone for which the product is intended.

Long-Term and Accelerated Stability Conditions (for Climatic Zones I and II): [3]

StudyStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

Visualization of Workflows

Solubility Assessment Workflow

G cluster_0 Solubility Assessment A Start: Obtain pure 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol B Kinetic Solubility Screening (High-Throughput) A->B C Thermodynamic Solubility (Shake-Flask Method) A->C D Analyze Samples (HPLC-UV/LC-MS) B->D C->D E Determine Solubility Profile (pH-dependent) D->E F BCS Classification E->F G Assess Need for Solubility Enhancement F->G

Caption: Workflow for Solubility Characterization.

Stability Study Workflow

G cluster_1 Stability Assessment H Start: API Batches I Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) H->I K Formal Stability Studies (Long-Term & Accelerated) H->K J Develop & Validate Stability-Indicating Analytical Method I->J L Analyze Samples at Time Points J->L K->L M Evaluate Data (Assay, Impurities) L->M N Establish Re-test Period / Shelf-Life M->N

Sources

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known for their diverse pharmacological activities, and computational methods offer a powerful lens to elucidate their electronic structure, reactivity, and potential biological interactions.[1] This document serves as a practical protocol for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and step-by-step application of Density Functional Theory (DFT) to characterize this molecule. We will explore geometry optimization, vibrational frequency analysis, and the prediction of key molecular properties, thereby establishing a foundational computational dataset for future structure-activity relationship (SAR) studies.

Introduction: The Rationale for Computational Scrutiny

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific molecule of interest, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (CAS No: 13395-19-2), possesses functional groups that suggest potential hydrogen bonding capabilities and a defined conformational landscape. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior in a biological environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust and cost-effective means to obtain this information.[2][3] DFT allows for the accurate prediction of molecular geometries, vibrational spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[4][5][6] This guide will delineate a comprehensive computational protocol for the thorough investigation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule of this nature, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT) and the B3LYP Functional

Density Functional Theory has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[7][8] Instead of solving the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density.[9]

For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, a known shortcoming of pure DFT functionals. This functional has a long-standing track record of providing reliable results for a wide range of organic molecules and their properties.

The 6-311++G(d,p) Basis Set: A Flexible Description of Electron Distribution

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. We will employ the 6-311++G(d,p) basis set for the following reasons:

  • Triple-Zeta Valence (6-311G): This provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

  • Diffuse Functions (++): The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for molecules with lone pairs and for calculating properties like electron affinity and proton affinity.

  • Polarization Functions (d,p): The "(d,p)" signifies the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds. The 6-311++G(d,p) basis set is known to provide a good balance of accuracy and computational efficiency for organic molecules.[10]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for performing the quantum chemical calculations on 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol using the Gaussian suite of programs.[11][12][13]

Molecular Structure Construction

The initial step involves building the 3D structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry. A preliminary geometry optimization using a lower level of theory or molecular mechanics can provide a reasonable starting structure.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[14][15][16] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached.

Gaussian Input File for Geometry Optimization:

  • %nprocshared=4 and %mem=8GB specify the computational resources to be used.

  • %chk=molecule_opt.chk creates a checkpoint file for restarting the calculation or for subsequent analyses.

  • #p B3LYP/6-311++G(d,p) Opt specifies the theory (B3LYP), basis set (6-311++G(d,p)), and the type of calculation (Optimization).

  • Molecule Specification is a placeholder for the title of the calculation.

  • 0 1 represents the charge (0) and spin multiplicity (1) of the molecule.

  • The subsequent lines contain the Cartesian coordinates of each atom.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.[17][18][19][20][21] This serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Gaussian Input File for Frequency Calculation:

The optimized coordinates from the previous step should be used as the input geometry.

Data Analysis and Interpretation: From Raw Data to Chemical Insight

The output files from the Gaussian calculations contain a wealth of information. This section outlines the key analyses to be performed.

Structural Parameters

The optimized geometry provides bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or with data for similar molecules to assess the accuracy of the calculation.

Table 1: Selected Optimized Geometrical Parameters of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

ParameterBond/AngleValue (Å/°)
Bond LengthC(ring)-N(imidazole)Calculated Value
C(imidazole)=NCalculated Value
C(imidazole)-C(propyl)Calculated Value
C(propyl)-C(propyl)Calculated Value
C(propyl)-OCalculated Value
O-HCalculated Value
Bond AngleC-N-C (imidazole)Calculated Value
N-C=N (imidazole)Calculated Value
C-C-C (propyl chain)Calculated Value
C-C-O (propyl chain)Calculated Value
Dihedral AngleC(ring)-C(ring)-N-CCalculated Value
N-C-C-C (imidazole-propyl)Calculated Value
C-C-C-O (propyl chain)Calculated Value
(Note: "Calculated Value" will be populated upon actual computation)
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability.[5][22][23] A smaller energy gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value
(Note: "Calculated Value" will be populated upon actual computation)
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface.[24][25][26][27][28] It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[29][30][31][32] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which aligns with the intuitive Lewis structure concept. NBO analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing insights into hyperconjugation and intramolecular interactions.

Visualization and Workflow Diagrams

Visual representations are crucial for understanding complex computational workflows and results.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_build 1. Molecular Structure Construction gauss_input 2. Gaussian Input File Preparation mol_build->gauss_input geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) gauss_input->geom_opt freq_calc 4. Vibrational Frequency Analysis geom_opt->freq_calc struct_param 5. Structural Parameters freq_calc->struct_param fmo_analysis 6. FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo_analysis mep_analysis 7. MEP Analysis freq_calc->mep_analysis nbo_analysis 8. NBO Analysis freq_calc->nbo_analysis

Caption: A flowchart illustrating the comprehensive workflow for the quantum chemical analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

molecular_properties cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Reactivity Prediction bond_lengths Bond Lengths stability Chemical Stability bond_lengths->stability bond_angles Bond Angles bond_angles->stability dihedral_angles Dihedral Angles dihedral_angles->stability homo HOMO nucleophilic_sites Nucleophilic Sites homo->nucleophilic_sites lumo LUMO electrophilic_sites Electrophilic Sites lumo->electrophilic_sites energy_gap Energy Gap energy_gap->stability mep MEP mep->electrophilic_sites mep->nucleophilic_sites nbo NBO nbo->stability

Caption: A logical diagram showing the relationship between calculated molecular properties and the prediction of chemical reactivity.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound protocol for the quantum chemical characterization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's structural, electronic, and reactive properties. The presented workflow, from initial structure generation to detailed analysis of the computational output, provides a solid foundation for further in silico studies.

The data generated from these calculations can be instrumental in subsequent stages of drug discovery, including:

  • Pharmacophore Modeling: The calculated MEP and electronic features can be used to define a pharmacophore model for this class of compounds.

  • Molecular Docking: The optimized geometry serves as a high-quality input structure for molecular docking simulations to predict binding modes with biological targets.

  • QSAR Studies: The calculated quantum chemical descriptors can be used as variables in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity.

By integrating these computational approaches, a more rational and efficient drug design process can be achieved.

References

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Wikipedia. (2023). Gaussian (software). Retrieved from [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

  • Protheragen. (n.d.). Natural Bond Orbital Analysis. Retrieved from [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm? Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

  • ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • YouTube. (2023). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. Retrieved from [Link]

  • ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? Retrieved from [Link]

  • Gaussian, Inc. (2017). About Gaussian 16. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved from [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II... Retrieved from [Link]

  • CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

  • National Institutes of Health. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Retrieved from [Link]

  • arXiv. (2023). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

  • PIPER: Resources for Teaching Physical Chemistry. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from [Link]

  • Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Encyclopedia.pub. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Retrieved from [Link]

  • Wikipedia. (2023). HOMO and LUMO. Retrieved from [Link]

  • PubMed Central. (2013). Density functional theory across chemistry, physics and biology. Retrieved from [Link]

  • University of Lucknow. (n.d.). computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

  • Lee Group @ UOW. (2020). Gaussian guide. Retrieved from [Link]

  • Reddit. (2023). What software shall I use for DFT on an organic molecule? Retrieved from [Link]

  • PubMed Central. (2021). Applications of density functional theory in COVID-19 drug modeling. Retrieved from [Link]

  • ORCA Manual. (n.d.). Vibrational Frequencies. Retrieved from [Link]

  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Retrieved from [Link]

  • YouTube. (2023). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

  • Penn State University. (2018). Considerations for DFT Frequency Calculations. Retrieved from [Link]

  • RSC Publishing. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]

  • National Institutes of Health. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Retrieved from [Link]

  • Reddit. (2024). Guide to identifying HOMO-LUMO of molecules? Retrieved from [Link]

  • ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software? Retrieved from [Link]

  • NWChem. (n.d.). Vibrational frequencies. Retrieved from [Link]

  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

  • Wikipedia. (2023). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • Longdom Publishing. (2022). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

Sources

A Technical Guide to the Initial Biological Screening of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting the initial biological screening of the novel compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[1][2] An initial biological screening is a critical first step in the drug discovery pipeline, designed to efficiently identify and characterize the foundational bioactivity of a novel chemical entity.[3][4] This document outlines a strategic, multi-assay approach focusing on three fundamental areas of biological activity: cytotoxicity, antimicrobial efficacy, and antioxidant potential. We provide not only detailed, field-proven protocols for the MTT, Broth Microdilution, and DPPH assays but also the scientific rationale behind their selection and execution. The objective is to equip researchers with a robust, self-validating methodology to generate reproducible preliminary data, enabling informed decisions for subsequent stages of drug development.

Introduction: Strategic Context for Screening

The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a heterocyclic structure of significant interest in pharmaceutical sciences.[5] Its structural versatility and ability to interact with various biological targets have led to the development of numerous commercially successful drugs, including anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and antihistamines.[6] The broad spectrum of documented activities—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—justifies the investigation of novel benzimidazole derivatives as promising therapeutic candidates.[1][6]

Compound Profile: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

The subject of this guide is 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Its structure features the core benzimidazole ring system with two key substitutions that are hypothesized to modulate its biological activity:

  • A methyl group at the 5-position of the benzene ring.

  • A 3-hydroxypropyl (propan-1-ol) chain at the 2-position of the imidazole ring.

These modifications can influence the compound's lipophilicity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • Chemical Structure:

    • IUPAC Name: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

    • CAS Number: 13395-19-2[7]

    • Molecular Formula: C₁₁H₁₄N₂O

Rationale for the Initial Biological Screening Cascade

Early-stage drug discovery is a process of systematic filtration, where a large number of compounds are assessed to identify a select few with therapeutic potential.[8] The initial screening phase is not intended to be exhaustive but rather to provide a rapid, cost-effective "snapshot" of a compound's primary biological effects.[4][9] This allows for the early deselection of inert or overly toxic compounds. Our proposed screening cascade is designed to answer three fundamental questions:

  • Is it cytotoxic? (General toxicity against mammalian cells)

  • Does it have antimicrobial effects? (Potential as an anti-infective agent)

  • Can it neutralize oxidative stress? (Potential in inflammation- or age-related diseases)

This multi-pronged approach provides a foundational dataset to guide the compound's future development trajectory.

G cluster_0 Phase 1: Compound & Rationale cluster_1 Phase 2: Initial Screening Assays cluster_2 Phase 3: Data Analysis & Decision Compound 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Rationale Benzimidazole Scaffold (Proven Bioactivity) Cytotoxicity Cytotoxicity Assay (MTT) Rationale->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Rationale->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Rationale->Antioxidant Analysis Calculate IC50, MIC, EC50 Cytotoxicity->Analysis Antimicrobial->Analysis Antioxidant->Analysis Decision Hit Prioritization Analysis->Decision Future Advance to Secondary Screening (e.g., Mechanism of Action, In Vivo) Decision->Future

Caption: High-level workflow for the initial biological screening process.

Foundational Assays for Initial Bio-Profiling

In Vitro Cytotoxicity Assessment: The MTT Assay

Causality: Before exploring therapeutic potential, it is imperative to determine a compound's inherent toxicity to mammalian cells. A highly cytotoxic compound may have limited therapeutic application, regardless of its efficacy against a specific target. The MTT assay is a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[10]

Principle: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active (i.e., living) cells. The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12] A decrease in signal compared to untreated controls indicates cytotoxicity.

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Uptake Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Principle of the MTT assay for cell viability.

Antimicrobial Activity Screening: Broth Microdilution Method

Causality: The benzimidazole scaffold is well-established for its antimicrobial properties.[2][5] The broth microdilution method is a highly accurate and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of potency.[14]

Principle: This method involves preparing a series of two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the target microorganism.[13] After an incubation period, the plates are visually inspected for turbidity (an indicator of microbial growth). The well with the lowest compound concentration that remains clear is determined to be the MIC.[14] This method allows for the simultaneous testing of multiple compounds against various bacterial or fungal strains.[13]

Antioxidant Potential Evaluation: DPPH Radical Scavenging Assay

Causality: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage. The DPPH assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of a compound.[16]

Principle: The assay utilizes 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical that has a deep purple color and absorbs strongly at approximately 517 nm.[16][17] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it neutralizes the radical.[16] This reduction reaction leads to a color change from purple to a pale yellow (DPPH-H), with a corresponding decrease in absorbance.[18] The degree of discoloration is directly proportional to the antioxidant capacity of the test compound.[17]

Experimental Methodologies

Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Test Compound: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • Cell Line: e.g., HeLa (human cervical cancer), A549 (human lung cancer), or a non-cancerous line like HEK293.

  • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent: 5 mg/mL in sterile PBS[12]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom tissue culture plates

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Vehicle Control: DMSO or the solvent used to dissolve the test compound.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated cells (medium only), vehicle control, and positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[19] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows general CLSI guidelines.

Materials:

  • Test Compound and Control Antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Bacterial/Fungal Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well U-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution Plate: Prepare a stock solution of the test compound. In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[13]

  • Result Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test Compound and Positive Control (e.g., Ascorbic Acid, Trolox).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution in methanol or ethanol.[18] The absorbance of this solution at 517 nm should be ~1.0.[16]

  • Solvent: Methanol or Ethanol.

  • 96-well microplate.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control. Create a series of serial dilutions in the chosen solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Plate Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Control Wells: Prepare a control well containing 100 µL of solvent instead of the test compound. This will represent 0% scavenging activity.[17]

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

Data Analysis and Interpretation

Calculating IC₅₀ from MTT Assay Data

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Data Plotting: Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC₅₀ Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Hypothetical Data Table for MTT Assay:

Concentration (µM) Absorbance (OD 570nm) % Viability
0 (Vehicle) 1.150 100.0%
1 1.095 95.2%
10 0.850 73.9%
25 0.580 50.4%
50 0.310 27.0%
100 0.150 13.0%

| Calculated IC₅₀ | | ~24.8 µM |

Determining MIC from Broth Microdilution

The MIC is determined by direct observation. It is the first well in the dilution series (from lowest to highest concentration) that shows no visible turbidity.

Hypothetical Data Table for Broth Microdilution:

Well Compound Conc. (µg/mL) Growth (Turbidity) Interpretation
1 128 - No Growth
2 64 - No Growth
3 32 - No Growth
4 16 + Growth
5 8 + Growth
... ... + Growth
11 0 (Control) + Valid Growth

| Determined MIC | | | 32 µg/mL |

Calculating % Inhibition and EC₅₀ for DPPH Assay

The half-maximal effective concentration (EC₅₀) is the concentration that causes a 50% reduction in DPPH absorbance.

  • Calculate Percent Inhibition (Scavenging Activity):

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[17]

  • Data Plotting & EC₅₀ Determination: Similar to the IC₅₀ calculation, plot % Inhibition vs. log(concentration) and use non-linear regression to determine the EC₅₀ value.

Hypothetical Data Table for DPPH Assay:

Concentration (µg/mL) Absorbance (OD 517nm) % Inhibition
0 (Control) 0.980 0.0%
12.5 0.810 17.3%
25 0.650 33.7%
50 0.475 51.5%
100 0.250 74.5%

| Calculated EC₅₀ | | ~48.5 µg/mL |

Integrated Data Summary and Hit Prioritization

The goal is to integrate the data to form a preliminary profile of the compound. A desirable "hit" compound would exhibit high potency in a therapeutic assay (e.g., low MIC) and low general cytotoxicity (high IC₅₀).

G Start Screening Data (IC50, MIC, EC50) Decision1 Is MIC ≤ 32 µg/mL? Start->Decision1 Decision2 Is Cytotoxicity IC50 > 50 µM? Decision1->Decision2 Yes Decision3 Is Antioxidant EC50 < 100 µg/mL? Decision1->Decision3 No Result1 Potent Antimicrobial Hit (High Priority) Decision2->Result1 Yes Result3 Cytotoxic Compound (Low Priority / Repurpose) Decision2->Result3 No Result2 Potent Antioxidant Hit (Medium Priority) Decision3->Result2 Yes Result4 Low Activity / Inactive (Deprioritize) Decision3->Result4 No

Caption: Decision tree for prioritizing hits based on screening data.

Conclusion and Future Directions

The initial biological screening provides the first critical data points in the journey of a new chemical entity. Based on the integrated results for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, several paths can be considered:

  • If potent antimicrobial activity is observed with low cytotoxicity: The compound warrants further investigation as a potential anti-infective. Next steps would include determining the spectrum of activity against a broader panel of microbes (including resistant strains), time-kill kinetic studies, and mechanism of action studies.

  • If significant antioxidant activity is found: The compound could be explored for diseases related to oxidative stress. Further assays (e.g., ABTS, ORAC) and cell-based oxidative stress models would be logical next steps.

  • If potent cytotoxicity is observed against a cancer cell line: The compound could be pivoted towards an anticancer drug discovery program, requiring screening against a panel of cancer cell lines and further mechanistic studies.

  • If the compound is inactive across all assays: It may be deprioritized, or its structure could serve as a basis for synthetic modification to improve activity in a future iteration of the discovery cycle.

This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success, embodying the core principles of modern drug discovery.

References

  • Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 21, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 21, 2026, from a commercial supplier website for research reagents.
  • Bio-Protocol. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved January 21, 2026, from [Link]

  • Kaur, H., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 21, 2026, from [Link]

  • Pavan, V. (Ed.). (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays.
  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 21, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 21, 2026, from [Link]

  • Lunkad, A. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. [Link]

  • ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved January 21, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. Retrieved January 21, 2026, from a commercial supplier website for assay kits.
  • Ali, I., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 28(1), 345. Available from: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay Kit Manual. Retrieved January 21, 2026, from a commercial supplier website for assay kits.
  • Salahuddin, et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 10, S1172-S1179. Available from: [Link]

  • Asad, M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 834. Available from: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 21, 2026, from [Link]

  • Wang, Z., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1241-1247. Available from: [Link]

  • Academia.edu. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives.
  • ResearchGate. (2025). Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Wisdom Library. (2025). Biological screening: Significance and symbolism. Retrieved January 21, 2026, from [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461-464. Available from: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol. Retrieved January 21, 2026, from a commercial supplier website.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay Kit Manual. Retrieved January 21, 2026, from a commercial supplier website for assay kits.
  • Labinsights. (2023). The Important Role of In Vitro Screening Related Services in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • Autech. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.
  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Available from: [Link]

  • PubChem. (n.d.). 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]. Retrieved January 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Desmethyl-rabeprazole
  • Yildiz, I., et al. (2006). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Turkish Journal of Chemistry, 30(2), 203-216. Available from: [Link]

  • Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. Retrieved January 21, 2026, from [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Available from: [Link]

  • ResearchGate. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved January 21, 2026, from [Link]

  • Stenutz. (n.d.). 3-(1H-benzimidazol-2-yl)propan-1-ol. Retrieved January 21, 2026, from a chemical information website.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihistaminic, and anticancer therapies.[3][4] The versatility of the benzimidazole core, with its potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.[5][6]

This guide focuses on a specific, highly functionalized benzimidazole derivative: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 13395-19-2).[7] This molecule incorporates three key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Benzimidazole Core: Provides a rigid and aromatic framework for interaction with biological targets. The methyl group at the 5-position can influence binding and metabolic stability.

  • The 2-Position Linker: The propyl chain offers conformational flexibility and acts as a spacer to position other functional groups optimally within a binding site.

  • The Primary Alcohol: A versatile functional handle for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse chemical moieties.

These application notes will provide detailed protocols for the synthesis of the parent scaffold, its subsequent derivatization, and representative biological evaluation assays to guide researchers in leveraging this promising scaffold for drug discovery.

I. Synthesis of the Scaffold: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction often referred to as the Phillips synthesis.[8]

Scientific Rationale

This reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring. The use of a strong acid like hydrochloric acid facilitates both the initial amide formation and the subsequent cyclization. The reaction is typically heated to overcome the activation energy of the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • 4-Hydroxybutanoic acid (gamma-hydroxybutyric acid)

  • 4 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and 4-hydroxybutanoic acid (1.1 eq) in 4 M HCl.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the crude solid. For further purification, the product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) or purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of the Scaffold Start 4-Methyl-1,2-phenylenediamine + 4-Hydroxybutanoic acid Reaction Reflux in 4 M HCl Start->Reaction Condensation & Cyclization Neutralization Neutralize with NaHCO3 Reaction->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Purification Filtration & Purification Precipitation->Purification Final_Product 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Purification->Final_Product

Caption: Workflow for the synthesis of the target scaffold.

II. Derivatization of the Scaffold: Exploring Chemical Diversity

The primary alcohol of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a key functional group for generating a library of analogs. Below are protocols for two common derivatization reactions: esterification and etherification.

Protocol 2.1: Esterification via Acyl Chloride

Scientific Rationale:

The hydroxyl group can be readily acylated using an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the HCl byproduct, driving the reaction to completion. This method allows for the introduction of a wide variety of ester functionalities.

Materials:

  • 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 2.2: Williamson Ether Synthesis

Scientific Rationale:

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A strong base, such as sodium hydride, is typically used for the deprotonation. This method is ideal for introducing various alkyl and aryl ether linkages.

Materials:

  • 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide of choice (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

III. Protocols for Biological Evaluation

The benzimidazole scaffold is known for a broad range of biological activities.[4] The following are representative protocols for initial screening of novel derivatives of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Scientific Rationale:

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (microorganism with no compound) and a negative control (medium only). Also, include wells with the standard antibiotic.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)

Scientific Rationale:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Synthesized benzimidazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., doxorubicin) as a positive control

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (prepared from a DMSO stock) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Biological Evaluation Workflow

G cluster_bio Biological Evaluation Scaffold 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and Derivatives Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Scaffold->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Scaffold->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50

Caption: General workflow for the biological screening of the scaffold and its derivatives.

IV. Structure-Activity Relationship (SAR) Insights and Data Interpretation

While specific biological data for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is not extensively reported in the literature, valuable insights can be drawn from studies on related benzimidazole derivatives.[2][5]

  • Substitution at the N1 position: Alkylation or arylation at the N1 position can significantly impact activity. This modification can alter the molecule's lipophilicity and its ability to act as a hydrogen bond donor.

  • Modification of the 2-position side chain: The length and nature of the side chain at the C2 position are crucial for activity. The 3-hydroxypropyl chain in our scaffold provides a good starting point for exploring different lengths and functionalities.

  • Substitution on the benzene ring: The 5-methyl group in the parent scaffold is an example of how substitution on the benzene ring can influence activity. Other substitutions (e.g., halogens, nitro groups) can modulate electronic properties and metabolic stability.

Table 1: Representative Biological Activities of Benzimidazole Derivatives

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC₅₀/MIC)Reference
2-Aryl BenzimidazolesAnticancerMCF-7 (Breast Cancer)Varies with substitution[9]
2-Substituted BenzimidazolesAnti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition[8]
Benzimidazole-hydrazonesAntifungalCandida speciesNotable activity[10]
2-Substituted BenzimidazolesAntibacterialS. aureus, E. coliModerate to good[3]

Note: This table presents data for related benzimidazole classes to illustrate the potential of the scaffold. The actual activity of derivatives of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol would need to be determined experimentally.

V. Conclusion and Future Directions

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a readily modifiable hydroxyl group provide a solid foundation for generating diverse chemical libraries. The established broad-spectrum biological activity of the benzimidazole class of compounds suggests that derivatives of this scaffold are likely to exhibit interesting pharmacological profiles. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the medicinal chemistry of this and related benzimidazole scaffolds. Future work could involve the synthesis of a focused library of derivatives with systematic modifications to the propanol side chain and exploration of a wider range of biological targets.

References

  • Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). PMC. [Link]

  • KADIN, S. B., EGGERS, H. J., & TAMM, I. (1964). SYNTHESIS AND VIRUS-INHIBITORY ACTIVITY OF D- AND L-ISOMERS OF 2-(ALPHA-HYDROXY-BENZYL)-BENZIMIDAZOLE. Nature, 201, 639-40. [Link]

  • Antifungal activity of selected benzimidazole compounds. (1971). PubMed. [Link]

  • Benzimidazole derivatives with atypical antiinflammatory activity. (n.d.). PubMed. [Link]

  • Antimicrobial activity of a new series of benzimidazole derivatives. (n.d.). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024, June 26). Dove Press. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (n.d.). PMC. [Link]

  • Benzimidazoles: A biologically active compounds. (n.d.). ScienceDirect. [Link]

Sources

Experimental protocol for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Detailed Protocol for a Key Heterocyclic Building Block

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through the well-established Phillips-Ladenburg condensation reaction, a robust method for forming the benzimidazole core.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, ensuring both reproducibility and a deeper understanding of the chemical transformation. We present a self-validating workflow that includes reaction setup, monitoring, product isolation, purification, and detailed analytical characterization to confirm the identity and purity of the target compound.

Introduction and Scientific Rationale

The benzimidazole ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics.[3][4] The title compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, incorporates a flexible hydroxypropyl side chain at the 2-position and a methyl group on the benzene ring. These features make it an attractive starting material for generating libraries of more complex molecules through derivatization of the alcohol and the benzimidazole nitrogens.

The chosen synthetic strategy involves the direct condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybutanoic acid. This approach, a variant of the Phillips-Ladenburg synthesis, is favored for its operational simplicity and the relatively benign nature of the reagents. The reaction proceeds under acidic conditions, which catalyze the cyclodehydration of the diamine and the carboxylic acid to form the thermodynamically stable aromatic benzimidazole ring.[5]

Mechanism Spotlight: The Phillips-Ladenburg Condensation

The reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybutanoic acid, which activates the carboxyl group toward nucleophilic attack. One of the amino groups of 4-methyl-1,2-phenylenediamine then attacks the electrophilic carbonyl carbon. A subsequent series of proton transfers and two dehydration steps—the elimination of two water molecules—leads to the formation of the imidazole ring fused to the benzene ring. The acidic environment is crucial as it facilitates both the initial activation of the carboxylic acid and the subsequent dehydration steps.

Synthetic Workflow Overview

The overall process can be visualized as a linear progression from starting materials to the final, purified product. Each stage is designed to maximize yield and purity while ensuring operational safety.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation A Combine Reactants (4-methyl-1,2-phenylenediamine, 4-hydroxybutanoic acid, 4M HCl) B Heat to Reflux (100-110 °C, 4-6 hours) A->B C Monitor by TLC B->C Periodically D Cool Reaction Mixture C->D Upon Completion E Neutralize with NH4OH (Precipitation) D->E F Vacuum Filtration (Collect Crude Solid) E->F G Recrystallize (from aq. Ethanol) F->G H Characterize Pure Product (MP, NMR, IR, MS) G->H

Caption: High-level experimental workflow for the synthesis of the target compound.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification.

Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
4-Methyl-1,2-phenylenediamineC₇H₁₀N₂122.17496-72-0Sigma-AldrichLight-sensitive, store in a dark container.
4-Hydroxybutanoic AcidC₄H₈O₃104.10591-81-1TCI ChemicalsAlso known as GHB. Handle according to regulations.[6]
Hydrochloric Acid (4M)HCl36.467647-01-0Fisher ScientificCorrosive. Use in a fume hood.
Ammonium Hydroxide (conc.)NH₄OH35.041336-21-6VWRCorrosive. Use in a fume hood.
Ethanol (95%)C₂H₅OH46.0764-17-5Decon LabsFlammable.
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-AldrichFor TLC.
n-HexaneC₆H₁₄86.18110-54-3VWRFor TLC.
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Heating mantle with magnetic stirrer
TLC plates (Silica gel 60 F₂₅₄)
UV lamp (254 nm)
Büchner funnel and vacuum flask
Standard laboratory glassware
Melting point apparatus
NMR, FT-IR, and MS spectrometers

Detailed Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Condensation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (6.11 g, 50 mmol).

  • Add 4-hydroxybutanoic acid (5.73 g, 55 mmol, 1.1 eq). The slight excess of the carboxylic acid ensures the complete consumption of the more valuable diamine.

  • Carefully add 4 M hydrochloric acid (50 mL) to the flask. The acid acts as both the solvent and the catalyst for the condensation.

  • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

  • Begin stirring and heat the reaction mixture to reflux (approximately 100-110 °C). Maintain a gentle reflux for 4-6 hours.

Step 2: Reaction Monitoring (Trustworthiness)
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour after the first 2 hours.

  • TLC System: Prepare a mobile phase of Ethyl Acetate / n-Hexane (7:3 v/v).

  • Procedure: Withdraw a small aliquot of the reaction mixture, neutralize it with a drop of concentrated ammonium hydroxide, and spot it on a TLC plate against a spot of the starting 4-methyl-1,2-phenylenediamine.

  • Visualize the plate under a UV lamp (254 nm). The reaction is considered complete when the spot corresponding to the starting diamine is no longer visible. The product spot will appear at a different Rf value.

Step 3: Isolation of the Crude Product
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Place the reaction flask in an ice bath to cool it further to 0-5 °C.

  • In a well-ventilated fume hood, slowly add concentrated ammonium hydroxide to the stirred solution to neutralize the excess acid. The product will begin to precipitate as a solid.

  • Continue adding ammonium hydroxide until the pH of the solution is approximately 7-8 (check with pH paper). This ensures the complete precipitation of the benzimidazole product.

  • Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Press the solid as dry as possible on the filter and then transfer it to a watch glass to air dry.

Step 4: Purification by Recrystallization
  • Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Add the solvent portion-wise while heating the mixture on a hot plate.

  • Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the pure product should form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50% aqueous ethanol, and dry them under vacuum. A typical yield is in the range of 75-85%.

Characterization and Validation

The identity and purity of the synthesized 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol must be confirmed using standard analytical techniques.

  • Appearance: Off-white to light tan crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.0 ppm (s, 1H): N-H proton of the benzimidazole ring.

    • δ ~7.4-7.0 ppm (m, 3H): Aromatic protons of the benzimidazole ring.

    • δ ~4.5 ppm (t, 1H): O-H proton of the alcohol (may be broad and exchangeable with D₂O).

    • δ ~3.5 ppm (t, 2H): -CH₂-OH protons.

    • δ ~2.9 ppm (t, 2H): Ar-CH₂- protons.

    • δ ~2.4 ppm (s, 3H): -CH₃ protons on the aromatic ring.

    • δ ~1.9 ppm (quint, 2H): -CH₂-CH₂-CH₂- protons.

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1620, 1450 cm⁻¹: C=N and C=C stretching of the aromatic system.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₁H₁₄N₂O [M+H]⁺: 191.1184; Found: Expected value ± 5 ppm.

Overall Synthetic Reaction

The chemical transformation at the core of this protocol is the condensation and cyclization of the two primary reactants.

reaction cluster_products Product compound1 4-Methyl-1,2-phenylenediamine plus1 + compound2 4-Hydroxybutanoic Acid reactants->products 4M HCl, Reflux -2 H₂O product 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Caption: Phillips-Ladenburg condensation to form the target benzimidazole.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling Reagents: All operations should be performed inside a certified chemical fume hood. Hydrochloric acid and ammonium hydroxide are corrosive and have noxious fumes. 4-Hydroxybutanoic acid is a regulated substance in many jurisdictions; handle and store according to local laws.[6]

  • Waste Disposal: Aqueous acidic and basic filtrates should be neutralized before disposal. Organic solvent waste (from TLC and recrystallization) must be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

References

  • Rashid, M., Husain, A., Mishra, R., Ahmed, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

  • Poddar, S., Islam, M. R., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Bouziane, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5436. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10413, 4-Hydroxybutyric acid. Retrieved from [Link].

  • Shcherbakova, I. V., et al. (2022). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Pharmaceuticals, 15(10), 1189. [Link]

  • Kumar, R., & Siddiqui, H. H. N. (2007). Synthesis and nematicidal activity of novel Bezimidazole derivatives. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]

  • Verma, A., & Joshi, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. John Wiley & Sons, Inc. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3037032, 4-Hydroxybutanoate. Retrieved from [Link].

  • Alsamarrai, A. M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 13(7), 1089. [Link]

Sources

Application of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Benzimidazole Scaffold and its Privileged Role in Modern Chemistry

The benzimidazole core, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique structural features, including a planar conformation, hydrogen bond donor-acceptor capabilities, and the ability to engage in π-π stacking, make it a "privileged scaffold." This means it can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Consequently, benzimidazole derivatives are found in numerous marketed drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents.[2]

The subject of this guide, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol , is a valuable building block within this chemical class. It combines the benzimidazole nucleus with a flexible propanol side chain. The methyl group on the benzene ring provides a subtle modification to the electronic and lipophilic properties, while the terminal primary alcohol serves as a versatile functional handle for a wide array of subsequent chemical transformations. This note provides a detailed exploration of its synthesis and its application as a key intermediate for creating diverse molecular architectures.

Physicochemical Properties & Data

PropertyValue
IUPAC Name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
CAS Number 13395-19-2[5]
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Typically an off-white to light tan solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Part 1: Synthesis of the Core Moiety

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, such as an ester or nitrile) under acidic and often dehydrating conditions.[6][7]

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol follows this classic and reliable pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Methyl-1,2-phenylenediamine Cond Hydrochloric Acid (4M) Reflux, 12-18h R1->Cond R2 γ-Butyrolactone R2->Cond P1 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Cond->P1 Cyclocondensation G cluster_derivatives Derivative Pathways Start 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Ether Ether Derivatives (O-Alkylation) Start->Ether NaH, R-X Ester Ester Derivatives (Acylation) Start->Ester Acyl Chloride, Base Aldehyde Aldehyde (Mild Oxidation) Start->Aldehyde PCC or DMP Acid Carboxylic Acid (Oxidation) Amide Amide Derivatives Acid->Amide Coupling Agent, R₂NH Aldehyde->Acid PDC, Jones, etc.

Sources

Introduction: The Benzimidazole Scaffold and the Strategic Value of a Functionalized Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a versatile intermediate in the synthesis of bioactive molecules.

The benzimidazole nucleus, an isomeric form of purine, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its rigid structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal pharmacophore for targeting a wide array of biological targets. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3]

Among the most successful applications is in the development of Angiotensin II receptor blockers (ARBs), a class of antihypertensive agents that includes blockbuster drugs like Telmisartan.[3][4][5] These drugs selectively block the AT1 receptor, a key component of the Renin-Angiotensin System (RAS), thereby regulating blood pressure.[5][6]

This guide focuses on 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol , a key intermediate that combines the benzimidazole core with a strategically placed hydroxylpropyl side chain. The methyl group on the benzene ring mimics a feature of potent ARBs like Telmisartan, while the terminal hydroxyl group serves as a versatile chemical handle for subsequent synthetic transformations. This allows for the exploration of diverse chemical space, enabling the synthesis of novel bioactive molecules, particularly next-generation ARBs or other targeted therapeutics.

Physicochemical and Structural Properties

A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.

PropertyValue
IUPAC Name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
CAS Number 13395-19-2[7][8]
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 204.26 g/mol
Appearance Typically an off-white to pale solid
Solubility Soluble in methanol, ethanol, DMSO, DMF

Part 1: Synthesis of the Intermediate

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is most efficiently achieved via the Phillips condensation reaction. This classic method involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic and dehydrating conditions.[9]

Principle of Synthesis

The reaction proceeds by the condensation of 4-methyl-1,2-phenylenediamine with γ-butyrolactone. γ-Butyrolactone serves as a stable, cyclic ester precursor to 4-hydroxybutanoic acid. Under the high-temperature, acidic conditions of the reaction, the lactone ring opens, and the resulting carboxylic acid condenses with the diamine. The reaction involves the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring. The use of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid acts as both a catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis reagents Reagents: - 4-Methyl-1,2-phenylenediamine - γ-Butyrolactone - 4N HCl flask Charge Round-Bottom Flask reagents->flask reflux Reflux at 110-120°C (Monitor by TLC) flask->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize with NH₄OH (pH 8-9) cool->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter Solid precipitate->filter wash Wash with Cold H₂O filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize: - ¹H NMR, ¹³C NMR, MS - Melting Point dry->characterize

Caption: Workflow for the synthesis of the benzimidazole intermediate.

Detailed Protocol: Synthesis

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • γ-Butyrolactone

  • 4N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (conc.)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., 10% Methanol in Dichloromethane)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq) and 4N HCl (4-5 volumes). Stir until the diamine is fully dissolved.

  • Addition of Lactone: Add γ-butyrolactone (1.1 eq) to the mixture.

  • Condensation: Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for both the ring-opening of the lactone and the subsequent dehydration/aromatization to form the benzimidazole ring.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC. Take a small aliquot, neutralize it with a drop of ammonium hydroxide, and spot it on a TLC plate. The disappearance of the starting diamine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Place the flask in an ice bath.

  • Slowly add concentrated ammonium hydroxide to the stirred solution until the pH reaches 8-9. A solid precipitate will form.

    • Causality Insight: The benzimidazole product is protonated and soluble in the acidic medium. Basification deprotonates the imidazole nitrogen, causing the neutral, less soluble product to precipitate out of the aqueous solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.[10]

Part 2: Application as an Intermediate for Angiotensin II Receptor Blockers

The terminal hydroxyl group and the reactive imidazole N-H make 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol an excellent starting point for synthesizing libraries of potential ARBs. A key step in many ARB syntheses, including that of Telmisartan, is the N-alkylation of the benzimidazole core with a bromomethyl biphenyl derivative.[4][11]

Principle of the Target Bioactive Molecule: Angiotensin II Receptor Blockade

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] The effector peptide, Angiotensin II (Ang II), exerts its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor.[6][12] ARBs are designed to competitively block this interaction, leading to vasodilation and a reduction in blood pressure.[5][13]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

G cluster_effects Physiological Effects angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I Catalyzes renin Renin (from Kidney) angiotensin_II Angiotensin II angiotensin_I->angiotensin_II Catalyzes ace ACE (from Lungs) at1_receptor AT1 Receptor angiotensin_II->at1_receptor Binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure sodium_retention Na⁺ & H₂O Retention aldosterone->sodium_retention sodium_retention->blood_pressure arb ARB (e.g., Telmisartan) Blocks Here arb->at1_receptor Antagonizes

Caption: The RAAS pathway and the inhibitory action of ARBs.

Synthetic Strategy: N-Alkylation

The next logical step is to couple the benzimidazole intermediate with the biphenyl "tail" characteristic of sartan drugs. This is typically achieved via an Sₙ2 reaction between the nucleophilic benzimidazole nitrogen and an electrophilic benzyl bromide.

Detailed Protocol: N-Alkylation to form a SARTAN Precursor

Materials:

  • 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (1.0 eq)

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, tert-butyl ester (or similar electrophile) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (or cesium carbonate).

    • Causality Insight: The base is crucial for deprotonating the N-H of the imidazole ring, generating the nucleophilic benzimidazolide anion required for the alkylation reaction. Cesium carbonate is often used for its higher solubility and ability to promote faster reactions.

  • Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative to the mixture.

  • Reaction: Heat the reaction to 60-70°C and stir for 8-12 hours, monitoring by TLC until the starting benzimidazole is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel to isolate the N-alkylated product. The final product's structure must be confirmed by NMR and MS to verify successful alkylation.

This N-alkylated product, containing both the core benzimidazole and the biphenyl moiety, is now a late-stage intermediate. Subsequent steps would involve deprotection of the carboxylic acid and potential modification of the propanol side chain to yield a final, novel ARB candidate.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low yield in intermediate synthesis Incomplete reaction; insufficient dehydration.Increase reflux time. Ensure acid catalyst is active. Consider using a stronger dehydrating agent like PPA.
Product difficult to precipitate pH is not optimal for precipitation.Re-check the pH after basification. Ensure it is in the 8-9 range. Cool the solution thoroughly in an ice bath.
N-Alkylation reaction is sluggish Base is not strong or dry enough; poor solubility.Use a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous. Increase reaction temperature slightly.
Formation of di-alkylated product Not typically observed due to steric hindrance.If detected, use a slight excess of the benzimidazole starting material relative to the electrophile.
Conclusion

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a strategically designed intermediate that provides a robust platform for the synthesis of novel bioactive molecules. Its straightforward synthesis via Phillips condensation and the presence of two distinct functional handles—the imidazole nitrogen and the terminal hydroxyl group—offer medicinal chemists significant flexibility. As demonstrated, its application in the synthesis of Angiotensin II receptor antagonists is a prime example of its utility, enabling the development of next-generation therapeutics for cardiovascular diseases. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable building block in their drug discovery programs.

References
  • Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.

  • Reddy, K. S., et al. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(5), 251-259.

  • Zhang, M., et al. (2014). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Organic Process Research & Development, 18(1), 198-202.

  • Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

  • Veeprho. (2024). The Chemistry Behind Telmisartan: Focus on Key Intermediates. Veeprho Laboratories Pvt. Ltd.

  • Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(10), 104111.

  • Kaur, H., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 14(4), 576-661.

  • Hassanzadeh, F., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 930.

  • Shashank, D., & Khan, M. (2022). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry, 19(5), 589-605.

  • Messina, F., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2893.

  • AuteKbio. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. AuteKbio Co., Ltd.

  • Sigma-Aldrich. (n.d.). 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol. Merck KGaA.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

  • Sharma, V., et al. (2010). Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. Current Medicinal Chemistry, 17(31), 3064-3086.

  • Naka, T., et al. (1992). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles. Journal of Medicinal Chemistry, 35(25), 4743-4755.

  • Singh, K., et al. (2009). Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives. Medicinal Chemistry Research, 18(9), 713-731.

  • Sigma-Aldrich. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Merck KGaA.

  • Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766.

  • Pang, X., et al. (2022). Discovery of a new generation of angiotensin receptor blocking drugs. Cellular and Molecular Life Sciences, 79(11), 555.

  • Hauel, N., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 36(25), 4040-4051.

  • SpectraBase. (n.d.). 3-[1-(3-phenoxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol. Wiley.

  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. BenchChem.

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • Hit2Lead. (n.d.). BB-4003320. ChemBridge.

Sources

Application Note: High-Throughput Screening Assays for the Identification of Novel Kinase Inhibitors Featuring 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The benzimidazole moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, making it a recurring motif in numerous FDA-approved drugs.[1][2] This versatile heterocyclic system is particularly prominent in the development of protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, especially cancer.[3][4] The planarity of the benzimidazole ring, coupled with its hydrogen bonding capabilities and potential for diverse substitutions, enables it to effectively target the ATP-binding pocket of kinases.[1]

Given the well-established precedent of the benzimidazole scaffold in successful kinase inhibitor discovery programs[5], novel derivatives of this core structure are of significant interest for high-throughput screening (HTS) campaigns. This application note details a comprehensive HTS workflow for the characterization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a representative benzimidazole derivative, as a potential protein kinase inhibitor. We will outline protocols for a primary biochemical screen to assess direct enzyme inhibition and a secondary cell-based assay to evaluate cellular potency and cytotoxicity.

Screening Rationale: Targeting the Kinome with a Privileged Scaffold

The human genome contains over 500 protein kinases, many of which are implicated in diseases ranging from cancer to inflammatory disorders.[6] The conserved nature of the ATP-binding site across the kinome presents both an opportunity and a challenge for drug discovery. While it allows for the design of broad-spectrum inhibitors, achieving selectivity is crucial to minimize off-target effects. The unique substitution pattern of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol provides a chemical entity with the potential for novel interactions within the kinase ATP-binding pocket, possibly leading to improved potency or a unique selectivity profile.

Our proposed screening cascade is designed to first identify if 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol exhibits inhibitory activity against a representative protein kinase and then to assess its broader effects on cell viability. This tiered approach ensures that resources are focused on compounds with the highest likelihood of therapeutic potential.

G cluster_0 Screening Workflow for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol A Compound Library Preparation (3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in DMSO) B Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Screening C Hit Identification (Potent Kinase Inhibition) B->C Data Analysis D Secondary Assay: Cell-Based Viability/Cytotoxicity (e.g., CellTiter-Glo®) C->D Confirmation & Profiling E Lead Candidate Profile (Potent, Cell-Permeable, Non-Toxic) D->E Characterization

Figure 1: A streamlined workflow for the high-throughput screening and characterization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Part 1: Primary High-Throughput Screening - Biochemical Kinase Inhibition Assay

For the primary screen, we will employ a universal, homogeneous biochemical assay that measures the activity of a selected protein kinase. The ADP-Glo™ Kinase Assay is an excellent choice as it quantifies the amount of ADP produced during the kinase reaction, making it compatible with virtually any kinase.[7][8] This luminescent assay is highly sensitive, robust, and readily adaptable to HTS formats.[9]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. An "ATP depletion" reagent is then added to stop the kinase reaction and eliminate any remaining ATP. In the second step, a "kinase detection" reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and therefore to the kinase activity.

G cluster_0 ADP-Glo™ Kinase Assay Principle A Kinase + Substrate + ATP + 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol B ADP + Phosphorylated Substrate A->B Kinase Reaction C Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase + Luciferin + ATP D->E F Light (Luminescence) E->F Luciferase Reaction

Figure 2: The two-step process of the ADP-Glo™ Kinase Assay for measuring kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the chosen kinase (typically at or near the Km value).

  • Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its specific substrate in kinase buffer.

  • Test Compound: Prepare serial dilutions of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in 100% DMSO. Further dilute in kinase buffer to a 4X final concentration with a final DMSO concentration of ≤1%.

  • ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[10]

2. Assay Procedure:

  • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

  • Add 5 µL of the 2X Kinase/Substrate Mix to all wells.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[10]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[10]

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the degree of kinase inhibition.

  • Calculate the percent inhibition for each concentration of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol relative to the positive and negative controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterValue
Plate Format384-well
Kinase Reaction Volume10 µL
ADP-Glo™ Reagent Volume10 µL
Kinase Detection Reagent Volume20 µL
Final Assay Volume40 µL
ReadoutLuminescence

Table 1: Summary of ADP-Glo™ Kinase Assay Parameters.

Part 2: Secondary High-Throughput Screening - Cell-Based Viability and Cytotoxicity Assay

Following the identification of inhibitory activity in the primary biochemical screen, it is crucial to assess the compound's effect in a cellular context. A cell-based assay will determine if 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol can penetrate the cell membrane to engage its target and will also provide an initial assessment of its cytotoxicity.[11] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose.[12][13]

Principle of the CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is a key indicator of metabolically active cells.[14] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the intracellular ATP concentration.[12][15]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format.

1. Cell Culture and Plating:

  • Culture a cancer cell line known to be dependent on the activity of the kinase targeted in the primary screen.

  • Harvest the cells and adjust the cell density in the appropriate culture medium.

  • Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cell plate and add the medium containing the test compound. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48-72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[15]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (Promega).[15]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is directly proportional to the number of viable cells.

  • Calculate the percent viability for each concentration of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol relative to the vehicle-treated control.

  • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

ParameterValue
Plate Format96-well, opaque-walled
Cell Seeding Volume100 µL
Compound Treatment Volume100 µL
CellTiter-Glo® Reagent Volume100 µL
Final Assay Volume200 µL
ReadoutLuminescence

Table 2: Summary of CellTiter-Glo® Assay Parameters.

Conclusion and Future Directions

This application note provides a robust and efficient high-throughput screening strategy for evaluating the potential of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a novel protein kinase inhibitor. The proposed workflow, utilizing the ADP-Glo™ Kinase Assay for primary biochemical screening and the CellTiter-Glo® Luminescent Cell Viability Assay for secondary cell-based profiling, offers a reliable and scalable approach for hit identification and characterization.

Positive results from this screening cascade would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of kinases to determine the selectivity profile of the compound.

  • Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., ATP-competitive, allosteric).

  • Lead Optimization: Initiating a medicinal chemistry effort to improve the potency, selectivity, and pharmacokinetic properties of the compound.

By leveraging the "privileged" nature of the benzimidazole scaffold and employing state-of-the-art HTS technologies, the path from initial hit discovery to a viable lead candidate can be significantly accelerated.

References

  • Akhtar, W., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27(12), 1045-1076. Retrieved from [Link]

  • Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High throughput screening for protein kinase inhibitors. Combinatorial chemistry & high throughput screening, 8(2), 181-195. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Kinase Inhibitors from 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the development of novel kinase inhibitors derived from the starting scaffold, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. The benzimidazole core is a well-established and versatile scaffold in kinase inhibitor design, known for its ability to interact with the hinge region of the ATP-binding site.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step methodologies. We will navigate the critical path from initial hit identification and synthesis to lead optimization, including biochemical and cellular characterization, culminating in the selection of a candidate with promising therapeutic potential.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

The benzimidazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to effectively mimic the adenine portion of ATP, leading to competitive inhibition at the enzyme's active site.[7] Benzimidazole-based compounds can engage in various binding modes, sometimes acting as a hinge-binder and other times as a central scaffold for projecting substituents into other pockets of the kinase domain.[1][2][3] This versatility allows for the fine-tuning of potency and selectivity. Our starting point, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, presents a solid foundation with multiple vectors for chemical modification to explore the structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.

Strategic Workflow for Kinase Inhibitor Development

The path from a starting scaffold to a clinical candidate is a multi-step, iterative process. The following diagram outlines the general workflow that will be detailed in this guide.

G cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular & In Vivo Evaluation cluster_3 Phase 4: Lead Optimization A Scaffold Synthesis: 3-(5-Methyl-1H-benzimidazol- 2-yl)propan-1-ol B SAR-Guided Library Design A->B C Parallel Synthesis of Analogs B->C D Primary Kinase Panel Screen (% Inhibition @ fixed conc.) C->D Compound Library E IC50 Determination for Hits D->E F Mechanism of Action Studies (e.g., ATP Competition) E->F G Cellular Target Engagement Assays F->G Biochemically Active Hits H Cellular Potency Assays (e.g., Anti-proliferation) G->H I In Vivo Efficacy & PK/PD Studies H->I J ADME/Tox Profiling I->J In Vivo Active Leads K Iterative SAR Analysis J->K K->B Informed Design L Candidate Selection K->L

Caption: General workflow for kinase inhibitor development.

Synthesis of the Core Scaffold and Analog Library

Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] In this case, 4-methyl-1,2-phenylenediamine is condensed with γ-butyrolactone or 4-hydroxybutanoic acid under acidic conditions.

Protocol 3.1: Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • Reaction Setup: To a round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.0 eq) and 4-hydroxybutanoic acid (1.2 eq).

  • Solvent and Catalyst: Add 4N hydrochloric acid as the solvent and catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Design and Synthesis of a Focused Library

To explore the SAR, a focused library of analogs should be synthesized. Modifications should target the following positions, as substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can greatly influence activity.[9][10][11]

  • N1-alkylation/arylation: The N1 position of the benzimidazole can be functionalized to probe interactions with the ribose pocket.

  • Modification of the propanol side chain: The hydroxyl group can be converted to ethers, esters, or amines to explore additional binding interactions.

  • Substitution on the benzene ring: While our starting material has a methyl group at the 5-position, further substitution could be explored if the initial scaffold shows promise.

Table 1: Proposed Modifications for Library Synthesis

Modification SiteProposed Functional GroupsRationale
N1-position Methyl, Ethyl, Benzyl, PhenylExplore steric and electronic effects in the ribose-binding pocket.
Propanol -OH -OCH3, -OBn, -NH2, -NHBnIntroduce hydrogen bond donors/acceptors and explore different vector spaces.
Benzene Ring (C6) -Cl, -F, -OCH3Modulate electronic properties and explore potential new interactions.

Biochemical Assays for Kinase Inhibition

The initial screening of the synthesized compound library is performed using biochemical assays to determine their inhibitory activity against a panel of kinases.[12]

Primary Kinase Profiling

A broad kinase panel screen is crucial for identifying both potent inhibitors and understanding the selectivity profile of the compounds.[13] This helps in identifying potential off-target effects early in the discovery process.

Protocol 4.1: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This is a widely used and reliable method for measuring kinase activity.[13][14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and the test compound at a fixed concentration (e.g., 1 µM or 10 µM) in assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration is often set at or near the Km for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[14]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filters to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to a DMSO control.

IC50 Determination

For compounds showing significant inhibition in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[12]

Protocol 4.2: IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP remaining.[15]

  • Compound Titration: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: Set up the kinase reaction as described in Protocol 4.1, but with varying concentrations of the inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Target Engagement and Potency

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are critical to confirm that a compound can enter cells, engage its target, and exert a functional effect.[16][17]

G cluster_0 In Vitro (Biochemical) cluster_1 In Cellulo (Cell-Based) A Purified Kinase + Substrate C Measure Phosphorylation (e.g., Radiometric, Luminescence) A->C B Test Compound B->C Inhibition? F Measure Target Engagement (e.g., NanoBRET™) C->F Correlation? D Intact Cells Expressing Target Kinase E Test Compound Treatment D->E E->F G Measure Downstream Signaling (e.g., Western Blot for p-Substrate) E->G H Measure Phenotypic Outcome (e.g., Proliferation, Apoptosis) E->H

Caption: Comparison of biochemical and cellular assay workflows.

Target Engagement Assays

These assays confirm that the inhibitor binds to its intended kinase target within the complex environment of a living cell.

Protocol 5.1: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells.

  • Cell Preparation: Use cells that have been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the test compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 value for target engagement.

Cellular Potency Assays

These assays measure the functional consequences of target inhibition, such as the inhibition of a signaling pathway or a cellular process like proliferation.

Protocol 5.2: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line and treat with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Protocol 5.3: Anti-Proliferation Assay (e.g., using Ba/F3 cells)

Engineered Ba/F3 cell lines, where cell survival is dependent on the activity of a specific ectopically expressed kinase, are a powerful tool for assessing the cellular potency of an inhibitor.[14]

  • Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add a reagent to measure cell viability (e.g., CellTiter-Glo®) and read the signal on a plate reader.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Lead Optimization: ADME/Tox Profiling

Once a lead compound with good biochemical and cellular potency has been identified, it is crucial to evaluate its drug-like properties. ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify potential liabilities early in the drug discovery process.[18][19][20]

Table 2: Key In Vitro ADME/Tox Assays

PropertyAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.[21]
Distribution Plasma Protein BindingDetermines the fraction of the drug bound to plasma proteins, which affects its availability to reach the target tissue.[21]
Metabolism Metabolic Stability (Liver Microsomes)Assesses the rate at which the drug is metabolized by liver enzymes, which influences its half-life.[21]
Metabolism CYP450 InhibitionIdentifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[21]
Toxicity Cytotoxicity (e.g., in HepG2 cells)Evaluates the general toxicity of the compound to cells.
Toxicity hERG InhibitionAssesses the risk of cardiotoxicity.

Computational models can also be employed at this stage to predict ADME/Tox properties and guide the design of improved analogs.[18][22]

Conclusion and Future Directions

The development of kinase inhibitors from the 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol scaffold represents a promising avenue for the discovery of novel therapeutics. By systematically applying the principles of medicinal chemistry, robust biochemical and cellular screening, and early-stage ADME/Tox profiling, researchers can efficiently navigate the complex path of drug discovery. The iterative process of SAR analysis, guided by the data generated from the protocols outlined in this guide, will be instrumental in optimizing the potency, selectivity, and drug-like properties of the lead compounds, ultimately leading to the identification of a clinical candidate with the potential to address unmet medical needs.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]

  • Liao, Y., et al. (2019). Protein kinase profiling assays: a technology review. Journal of Pharmaceutical Analysis, 9(4), 221-229. [Link]

  • Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 14(8), 557-571. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 221-231. [Link]

  • Al-Dhfyan, A., & Al-Obaid, A. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Medicinal Chemistry and Drug Design. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 9(3), 45. [Link]

  • van den Eshof, B. L., et al. (2012). Kinome Profiling. Methods in Molecular Biology, 806, 169-183. [Link]

  • ResearchGate. (2025). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]

  • de Oliveira, P. R., & de Alencastro, R. B. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Current Computer-Aided Drug Design, 11(1), 23-34. [Link]

  • Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Bell-Brook, T. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • ResearchGate. (2025). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • ResearchGate. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Assay Depot. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Assay Depot. [Link]

  • Kim, Y. H., et al. (2021). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 29(3), 292-299. [Link]

  • Husain, A., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

Sources

Application Note & Protocols: A Guide to the Evaluation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The global rise of invasive fungal infections (IFIs), coupled with the escalating challenge of antifungal resistance, presents a significant threat to public health.[1] The existing arsenal of antifungal drugs is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2][3] This landscape underscores the urgent need for novel antifungal agents with new mechanisms of action.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[4][5] In the realm of infectious diseases, benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial activities.[6][7] Their established mode of action in some contexts, such as the disruption of microtubule polymerization, and emerging evidence of other targets like ergosterol biosynthesis, makes them a fertile ground for discovering next-generation antifungals.[6][8]

This document provides a comprehensive guide for the initial stages of antifungal drug discovery focusing on a promising candidate: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol . We present detailed protocols for its chemical synthesis, in vitro antifungal activity assessment, cytotoxicity profiling, and preliminary mechanism of action (MOA) studies. The methodologies are designed to be robust and reproducible, providing researchers with the tools to generate high-quality, decision-enabling data.

Compound Profile: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • IUPAC Name: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

  • Structure: Chemical structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Table 1: Physicochemical Properties (Predicted)

Property Value Rationale & Importance
LogP 1.85 Indicates moderate lipophilicity, suggesting a good balance for membrane permeability without excessive aggregation.
Topological Polar Surface Area (TPSA) 55.12 Ų Suggests good potential for oral bioavailability and cell penetration.
Hydrogen Bond Donors 2 Contributes to target binding and solubility.

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

Antifungal Drug Discovery Workflow

The successful evaluation of a new chemical entity requires a systematic, multi-stage approach. The workflow presented here is designed to efficiently characterize the antifungal potential and initial safety profile of the target compound.

Antifungal_Discovery_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: In Vitro Efficacy cluster_safety Phase 3: In Vitro Safety cluster_moa Phase 4: Mechanism of Action Synthesis Chemical Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol QC Purity & Structural Verification (NMR, MS) Synthesis->QC Verification MIC_Test MIC Determination (Broth Microdilution) QC->MIC_Test Screening MFC_Test MFC Determination MIC_Test->MFC_Test Fungicidal Activity? Cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa/HaCaT) MIC_Test->Cytotoxicity Assess Safety SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc Quantify Selectivity MOA_Study Preliminary MOA Studies (e.g., Sterol Quantification) SI_Calc->MOA_Study Promising Candidate?

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related benzimidazole derivatives. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a heterocyclic compound featuring a basic benzimidazole core and a polar hydroxyl group. This bifunctional nature, while synthetically useful, presents specific purification challenges. Impurities often share similar polarities with the target compound, making separation difficult. Common issues include the presence of unreacted starting materials, colored by-products from side reactions, and the inherent tendency of the basic benzimidazole nitrogen to interact with acidic purification media.[1][2] This guide provides a systematic approach to overcoming these obstacles.

A general workflow for the purification of this compound is outlined below. The choice of techniques and their sequence will depend on the nature and quantity of the impurities present in the crude product.

Purification_Workflow Crude Crude Product (Oil or Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Solid Product Column Column Chromatography AcidBase->Column Oily Product or Persistent Impurities Recrystallization->Column Impurities Persist Purity Purity & Identity Confirmation (TLC, HPLC, NMR, MS) Recrystallization->Purity Column->Recrystallization Further Polishing Column->Purity Final Pure Product Purity->Final

Caption: General purification workflow for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Troubleshooting Guides & FAQs

Section 1: Initial Cleanup - Acid-Base Extraction

Question 1: My crude product is a dark, oily residue with a strong amine-like odor. What is the most effective first step for purification?

Answer: An acid-base extraction is the ideal initial step to separate your basic target compound from neutral and acidic impurities. The benzimidazole moiety is basic and can be protonated with a dilute acid to form a water-soluble salt.[1][3] This allows for its extraction into an aqueous layer, leaving non-basic impurities behind in the organic phase.

Causality: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid, which can leave unreacted starting materials and generate colored, non-basic by-products.[4] Acid-base extraction specifically targets the basicity of the benzimidazole ring, making it a highly selective initial purification technique.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated benzimidazole salt will be in the top aqueous layer.[3]

  • Separation: Carefully drain the bottom organic layer, which contains neutral impurities.

  • Wash (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-basic impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the solution is basic (pH > 8, check with pH paper). Your target compound will precipitate as a solid.[3]

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Product Doesn't Precipitate: If the product remains dissolved after basification, it may be due to its polarity. Extract the basified aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.

Section 2: Achieving Crystallinity - Recrystallization

Question 2: I have a solid product after the initial workup, but Thin Layer Chromatography (TLC) still shows impurities. How can I improve its purity by recrystallization?

Answer: Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent system in which your compound is soluble when hot but sparingly soluble when cold, while the impurities are either highly soluble or insoluble at all temperatures.[5]

Solvent Selection for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Given the presence of both a polar alcohol and a moderately polar benzimidazole ring, solvents of intermediate to high polarity are often effective.

Solvent/Solvent SystemRationale & Use Case
Ethanol/Water A common choice for polar benzimidazoles.[3] Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid.
Ethyl Acetate/Hexane Good for less polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists.[3]
Acetonitrile Can be effective for compounds that are highly soluble in other common solvents.
Toluene A higher boiling point solvent that can be useful for stubborn impurities.
General Recrystallization Protocol
  • Dissolve: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal (Norite), heat for a few minutes, and perform a hot filtration to remove the charcoal and colored impurities.[6]

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The compound comes out of solution as a liquid instead of a solid.

Recrystallization_Troubleshooting start Compound 'Oils Out' q1 Is the solution saturated? start->q1 a1_yes Add more hot solvent to dissolve the oil q1->a1_yes Yes a1_no Cool the solution more slowly q1->a1_no No a1_yes->a1_no end Crystals Form a1_yes->end Successful scratch Scratch the flask's inner surface a1_no->scratch a1_no->end Successful seed Add a seed crystal scratch->seed scratch->end Successful change_solvent Change to a lower boiling point solvent or different solvent pair seed->change_solvent Still Oiling Out seed->end Successful change_solvent->end Successful

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly.[7]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[7]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[7]

  • Change Solvent: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or a different solvent pair.[2]

Section 3: High-Resolution Purification - Column Chromatography

Question 4: Recrystallization failed to remove an impurity with a very similar TLC Rf value. How do I effectively use column chromatography?

Answer: Column chromatography is a highly effective technique for separating compounds with similar polarities.[1][8] The key is to select a mobile phase that provides good separation on a TLC plate.

Causality: The stationary phase (typically silica gel) provides a polar surface for the compounds to adsorb to. The mobile phase (eluent) then competes for these adsorption sites, moving the compounds down the column at different rates based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Question 5: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?

Answer: Streaking is a common issue with basic compounds like benzimidazoles on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move unevenly.

Solution: To mitigate this, add a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.

  • Ammonia: For very basic compounds, using a solvent system containing a small percentage of ammonium hydroxide in methanol can be effective.

Section 4: Final Purity Assessment

Question 6: How can I be certain of the purity and identity of my final product?

Answer: A combination of analytical techniques is essential to confirm the purity and structure of your compound.

Analytical TechniquePurposeExpected Outcome for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Thin Layer Chromatography (TLC) Rapid purity checkA single spot in multiple solvent systems.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentA single major peak, allowing for purity calculation (e.g., >98%).[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purityThe ¹H and ¹³C NMR spectra should match the expected structure, with no significant impurity peaks.
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should show the correct molecular ion peak (m/z for C₁₁H₁₄N₂O).
Melting Point Physical property and purity indicatorA sharp melting point range indicates high purity.

By systematically applying these troubleshooting strategies and analytical methods, you can overcome the common purification challenges associated with 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol and obtain a product of high purity suitable for your research and development needs.

References
  • Research on Benzimidazole Derivatives. (2020). DTIC.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. (2025). BenchChem.
  • Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. (2025). BenchChem.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025). ResearchGate.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. (2025). BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Benzimidazole. Organic Syntheses Procedure.

Sources

Technical Support Center: Troubleshooting Side Product Formation in Substituted Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted benzimidazoles. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying chemical principles and field-tested insights to help you troubleshoot common side product formations and optimize your synthetic routes. Our goal is to empower you with the expertise to anticipate, identify, and resolve challenges in your experiments, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of substituted benzimidazoles.

FAQ 1: My reaction is producing a significant amount of a 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. How can I improve the selectivity?

Answer: This is a classic selectivity challenge in benzimidazole synthesis, particularly when reacting o-phenylenediamines with aldehydes. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.

Causality and Troubleshooting:

  • Stoichiometry: The most direct approach is to control the stoichiometry of your reactants. Using a slight excess of the o-phenylenediamine (1.1 to 1.2 equivalents) can favor the formation of the monosubstituted product by ensuring the aldehyde is the limiting reagent.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity. High temperatures can provide the activation energy needed for the second N-alkylation reaction.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes favor the desired 2-substituted product, while aprotic solvents may lead to a mixture. Experimenting with different solvents is recommended.

  • Catalyst Choice: The catalyst plays a crucial role in directing the reaction.

    • For the synthesis of 2-substituted benzimidazoles, milder catalysts are often preferred.

    • For instance, some Lewis acids may promote both the initial condensation and the subsequent N-alkylation. In such cases, exploring catalyst-free conditions or using a heterogeneous catalyst that can be easily removed might be beneficial.

Step-by-Step Protocol for Optimizing Selectivity (Example):

  • Reactant Ratio: In a round-bottom flask, dissolve 1.1 mmol of o-phenylenediamine in your chosen solvent.

  • Aldehyde Addition: Slowly add a solution of 1.0 mmol of the aldehyde in the same solvent to the o-phenylenediamine solution at a reduced temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting aldehyde is consumed, quench the reaction and proceed with your standard work-up and purification.

FAQ 2: I am observing an impurity with a mass corresponding to the Schiff base intermediate. Why is the cyclization incomplete?

Answer: The presence of a stable Schiff base intermediate indicates that the final cyclization and oxidation steps of the reaction are hindered. The formation of the benzimidazole ring requires an intramolecular nucleophilic attack of the second amino group onto the imine carbon, followed by aromatization.

Causality and Troubleshooting:

  • Steric Hindrance: Bulky substituents on either the o-phenylenediamine or the aldehyde can sterically hinder the intramolecular cyclization.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde can make the imine carbon less electrophilic, slowing down the cyclization step.

  • Insufficient Acid/Catalyst: Many benzimidazole syntheses require an acid catalyst to protonate the imine and activate it for nucleophilic attack. Ensure your catalyst is active and present in a sufficient amount.

  • Oxidant: The final step is often an oxidation to form the aromatic benzimidazole ring. If you are using an oxidative method (like the Weidenhagen synthesis), ensure your oxidant is active and added at the appropriate stage. For reactions open to the air, ensure adequate oxygen exposure.

Troubleshooting Workflow:

G start Incomplete Cyclization (Schiff Base Impurity) sterics Evaluate Steric Hindrance start->sterics electronics Consider Electronic Effects start->electronics conditions Review Reaction Conditions start->conditions sterics_sol Increase reaction temperature or time. Use a less sterically hindered starting material if possible. sterics->sterics_sol electronics_sol Use a stronger acid catalyst to activate the imine. Increase reaction temperature. electronics->electronics_sol conditions_sol Increase catalyst loading. Ensure oxidant (if used) is active and added correctly. Switch to a higher boiling point solvent. conditions->conditions_sol

Caption: Troubleshooting workflow for incomplete cyclization.

FAQ 3: My reaction mixture has turned dark and is forming a tar-like substance. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in condensation reactions, often resulting from polymerization or decomposition of starting materials and intermediates.

Causality and Troubleshooting:

  • Self-Condensation of Aldehyde: Under acidic conditions, some aldehydes can undergo self-condensation or polymerization.[1]

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially at elevated temperatures and in the presence of air, which can lead to colored, polymeric byproducts.

  • High Reaction Temperature: Excessive heat can promote various side reactions and decomposition pathways.

  • Concentrated Acid: While acid catalysis is often necessary, highly concentrated acids can lead to charring and decomposition.

Preventative Measures:

StrategyRationale
Control Temperature Use the lowest effective temperature for the reaction.
Inert Atmosphere If your starting materials are sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Controlled Addition Add the aldehyde slowly to the o-phenylenediamine solution to maintain a low instantaneous concentration of the aldehyde, minimizing self-condensation.
Optimize Catalyst Use the minimum effective amount of catalyst. Consider using a milder or heterogeneous acid catalyst.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific side product formations, including their mechanisms and targeted solutions.

Formation of Quinoxalines

Issue: An unexpected byproduct is observed, which mass spectrometry and NMR analysis suggest is a quinoxaline derivative.

Mechanism of Formation:

Quinoxalines are formed from the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[2] In the context of benzimidazole synthesis from aldehydes, the 1,2-dicarbonyl species can arise from the in situ oxidation of the starting aldehyde or related intermediates, especially under harsh oxidative conditions.

G cluster_reactants Reactants cluster_pathways Reaction Pathways opd o-Phenylenediamine benz_path Desired Pathway: Condensation & Cyclization opd->benz_path dicarbonyl 1,2-Dicarbonyl Intermediate opd->dicarbonyl Condensation aldehyde Aldehyde aldehyde->benz_path side_path Side Pathway: Aldehyde Oxidation aldehyde->side_path benzimidazole Benzimidazole Product benz_path->benzimidazole side_path->dicarbonyl quinoxaline Quinoxaline Side Product dicarbonyl->quinoxaline

Caption: Competing pathways for benzimidazole and quinoxaline formation.

Troubleshooting and Prevention:

  • Control of Oxidation:

    • Choice of Oxidant: If your synthesis employs an oxidant, consider using a milder one. For example, some metal-based oxidants might be too harsh and promote aldehyde oxidation. Air or molecular oxygen are often sufficient.

    • Reaction Atmosphere: If not using an explicit oxidant, running the reaction under an inert atmosphere can suppress the oxidation of the aldehyde.

  • Purification:

    • Crystallization: Quinoxalines and benzimidazoles often have different polarities and solubilities. Careful selection of a recrystallization solvent can effectively separate the two.

    • Chromatography: Column chromatography on silica gel is a reliable method for separating these heterocyclic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Polymeric and Tar-like Byproducts

Issue: The reaction produces an intractable, dark-colored solid or oil that is difficult to characterize and purify.

Mechanism of Formation:

Polymeric byproducts in benzimidazole synthesis can arise from several sources:

  • Self-polymerization of the aldehyde: Particularly under strongly acidic conditions.[1]

  • Oxidative polymerization of o-phenylenediamine: This is a known issue with aromatic amines, which can form colored oligomers upon exposure to air and heat.

  • Complex condensation pathways: Involving multiple molecules of the reactants and intermediates.

Troubleshooting and Prevention:

  • Purity of Starting Materials: Ensure that your o-phenylenediamine and aldehyde are pure and free from colored impurities that might initiate polymerization. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use.

  • Reaction Conditions:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Solvent Choice: A solvent that effectively dissolves all reactants and intermediates can help to prevent the precipitation of polymeric materials.

  • Purification:

    • Trituration: If the desired benzimidazole is a crystalline solid, it may be possible to remove some of the amorphous polymeric material by triturating the crude product with a suitable solvent in which the polymer is soluble but the product is not.

    • Activated Carbon: Treatment of a solution of the crude product with activated carbon can sometimes remove colored, high-molecular-weight impurities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles with Minimized Side Products

This protocol provides a starting point for the synthesis of 2-arylbenzimidazoles, with considerations for minimizing common side products.

  • Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol (5-10 mL per mmol of diamine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 eq).

  • Aldehyde Addition: Slowly add a solution of the aromatic aldehyde (0.95 eq) in ethanol to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification of Benzimidazoles from Quinoxaline Impurities
  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Monitoring: Collect fractions and monitor by TLC. Benzimidazoles are typically more polar than the corresponding quinoxalines and will elute later.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which both the benzimidazole and quinoxaline are soluble (e.g., ethanol, methanol, or ethyl acetate).

    • Allow the solution to cool slowly. The less soluble compound will crystallize out first. The relative solubilities will depend on the specific structures, so some experimentation with solvents may be necessary.

References

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 1-15.
  • Marinescu, M. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(1), 180.
  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium sulfide in combination with iron (III) chloride hexahydrate promote an unbalanced redox condensation reaction between o-nitroanilines and alcohols, leading to benzimidazole and quinoxaline heterocycles. Synthesis, 47(11), 1741-1748.
  • Azarifar, D., Ghasemnejad, H., & Maleki, B. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1187.
  • Kumar, R., & Guleria, R. (2018). How to stop self condensation of hydrocinnamaldehyde under acidic condition? ResearchGate. Retrieved from [Link]

  • More, S. V., Sastry, M. N. V., Wang, C. C., & Yao, C. F. (2012). Molecular iodine: a powerful catalyst for the synthesis of quinoxaline derivatives. Tetrahedron Letters, 53(37), 5043-5048.
  • Seijas, J. A., Vázquez-Tato, M. P., & Entenza, C. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(14), 346-361.
  • Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363.
  • Patel, K., & Rajani, D. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of ChemTech Research, 8(7), 104-111.

Sources

Technical Support Center: Optimizing Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction conditions.

Introduction to the Synthesis

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is most commonly achieved via the Phillips-Ladenburg reaction. This classic method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat.[1][2] For this specific target molecule, the reaction involves the condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybutanoic acid. The methyl group on the phenylenediamine is an electron-donating group (EDG), which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino groups, generally leading to a faster reaction rate compared to unsubstituted o-phenylenediamine.[3]

The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.

General Reaction Workflow

The overall process can be visualized as a sequence of distinct stages, from reactant preparation to final product purification.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reactants Weigh Reactants: - 4-Methyl-1,2-phenylenediamine - 4-Hydroxybutanoic Acid - Acid Catalyst (e.g., 4M HCl) Setup Combine reactants in a round-bottom flask Reactants->Setup Reflux Heat mixture to reflux (e.g., 120-130°C for 4-6h) Setup->Reflux Monitor Monitor progress via TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Neutralize Neutralize with base (e.g., NaOH) to precipitate crude product Cool->Neutralize Filter Isolate crude solid by vacuum filtration Neutralize->Filter Recrystallize Recrystallization from a suitable solvent (e.g., aq. Ethanol) Filter->Recrystallize Chromatography Column Chromatography (if necessary) Filter->Chromatography for persistent impurities Dry Dry final product Recrystallize->Dry Chromatography->Dry

Caption: General experimental workflow for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a common challenge and can often be traced back to a few key parameters.

  • Cause 1: Incomplete Reaction: The reaction may not have gone to completion. The Phillips-Ladenburg reaction often requires significant heating for several hours.[1]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting o-phenylenediamine spot is fully consumed. Consider extending the reflux time. If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of potential degradation.[4]

  • Cause 2: Suboptimal Acidity: The acid catalyst is crucial for activating the carboxylic acid and facilitating the cyclization.

    • Solution: Ensure you are using a strong mineral acid like 4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA). The concentration of the acid is critical; if it's too dilute, the reaction rate will be slow.

  • Cause 3: Water Removal: The final step of the imidazole ring formation is a dehydration. If water is not effectively removed from the reaction equilibrium (e.g., by high temperature), it can hinder the final product formation.

    • Solution: While refluxing in aqueous HCl is a standard procedure, for stubborn reactions, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can improve yields, although this changes the reaction medium significantly.

Q2: The reaction mixture turns dark brown or black upon heating. Is this normal, and how can I get a cleaner product?

A2: Significant color change often indicates the formation of oxidized impurities. o-Phenylenediamines are highly susceptible to oxidation, especially at elevated temperatures in the presence of air.[5]

  • Solution 1: Use an Inert Atmosphere: To minimize oxidation of the starting material, conduct the reaction under an inert atmosphere of nitrogen or argon. This is a simple but highly effective way to prevent the formation of highly colored, polymeric byproducts.[5]

  • Solution 2: Purification with Activated Carbon: If the crude product is discolored, it can often be purified by treatment with activated carbon (charcoal).[6] During recrystallization, add a small amount of activated carbon to the hot solution, allow it to stir for 5-15 minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that excessive use of carbon can also adsorb your desired product, reducing the final yield.[7]

  • Solution 3: Use of Dihydrochloride Salt: Some protocols suggest using the dihydrochloride salt of the o-phenylenediamine, which is more stable against oxidation and can lead to cleaner reactions and reduced color impurities.[8]

Q3: I am having difficulty purifying the final product. It seems to have a similar polarity to the remaining starting material.

A3: The hydroxyl group on your product and the amino groups on the starting material can lead to similar polarities, making chromatographic separation challenging.

  • Solution 1: Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen for an effective separation. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, carefully neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your purified product, which can then be collected by filtration.[5]

  • Solution 2: Optimize Recrystallization: Finding the right solvent system is critical. For a molecule with both a polar alcohol group and a less polar benzimidazole core, a mixed solvent system is often ideal. An ethanol/water or methanol/water mixture is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow it to cool slowly to form pure crystals.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct DarkColor Dark Color / Tar Start->DarkColor TLC_Check Check TLC: Starting Material (SM) remaining? LowYield->TLC_Check AcidBase Perform Acid-Base Extraction. ImpureProduct->AcidBase Optimize_Recryst Screen for optimal recrystallization solvent. ImpureProduct->Optimize_Recryst Charcoal Use Activated Carbon during recrystallization. DarkColor->Charcoal Inert_Atmosphere Re-run reaction under Nitrogen or Argon. DarkColor->Inert_Atmosphere Extend_Time Increase reflux time/temp. Monitor until SM is consumed. TLC_Check->Extend_Time Yes Check_Acid Verify acid concentration and stoichiometry. TLC_Check->Check_Acid No AcidBase->Optimize_Recryst Chromatography Consider Column Chromatography. Optimize_Recryst->Chromatography

Caption: A troubleshooting decision tree for common issues in the synthesis.

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is crucial for maximizing yield and purity. Below is a table summarizing typical results from an optimization study.

Entry Catalyst (eq.) Solvent Temp (°C) Time (h) Yield (%) Observations
1HCl (4M)Water100665Standard aqueous conditions.
2HCl (4M)Water120478Higher temperature accelerates the reaction.
3HCl (4M)Water120881Extended time shows marginal improvement.
4PPA (2 eq.)-130385Polyphosphoric acid acts as both catalyst and solvent, good for dehydration.
5p-TsOH (1.2 eq.)Toluene1101260Slower reaction, requires azeotropic water removal.
6HCl (4M)Water/EtOH100672Ethanol improves solubility but does not significantly increase yield over water alone.

Data presented is illustrative and serves as a guideline for optimization experiments.

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydrochloric Acid

This protocol is adapted from a similar synthesis of 2-(3-hydroxypropyl)benzimidazole.[6]

  • Materials:

    • 4-Methyl-1,2-phenylenediamine (2.44 g, 0.02 mol)

    • 4-Hydroxybutanoic acid (2.08 g, 0.02 mol)

    • 4M Hydrochloric Acid (25 mL)

    • 10% Sodium Hydroxide solution

    • Activated Carbon

    • Ethanol and Water for recrystallization

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (2.44 g) and 4M hydrochloric acid (25 mL).

    • Stir the mixture until the diamine dissolves completely.

    • Add 4-hydroxybutanoic acid (2.08 g) to the solution.

    • Heat the reaction mixture to reflux (approx. 120-130°C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system).

    • After the reaction is complete (as indicated by the consumption of the diamine), cool the mixture to room temperature.

    • Slowly and carefully neutralize the acidic solution with 10% aqueous sodium hydroxide until the pH is between 8-9. The crude product will precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • For purification, transfer the crude solid to a flask containing ethanol (approx. 50-100 mL). Heat the mixture to boiling to dissolve the solid.

    • Add a small amount of activated carbon (approx. 0.2 g) and continue to heat at reflux for 10 minutes.

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

    • To the hot filtrate, slowly add water until persistent turbidity is observed. Reheat gently until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield the final product, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
  • Khafagy, R. M., et al. (2020). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
  • BenchChem. (2025).
  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • BenchChem. (2025).

Sources

Improving the solubility of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Welcome to the technical support guide for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. This document provides a comprehensive troubleshooting framework for researchers encountering solubility challenges with this compound in biological assays. Our goal is to provide you with the causal understanding and practical protocols necessary to achieve consistent and reliable experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions regarding the properties and handling of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Q1: What are the predicted physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and why is it poorly soluble in aqueous buffers?

A1: The structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol contains a benzimidazole core, which is a heterocyclic aromatic system. Benzimidazoles are generally weak bases.[1][2] The imidazole portion of the molecule can be protonated, but at neutral physiological pH (e.g., in PBS, pH 7.4), the molecule is largely in its neutral, un-ionized form. This uncharged state, combined with the aromatic benzimidazole ring, makes the compound relatively hydrophobic and thus poorly soluble in water.[3][4] While the propanol side chain adds some polarity, it is often insufficient to overcome the low solubility of the core structure in neutral aqueous solutions.

Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

A2: This is a common phenomenon for hydrophobic compounds. Your compound is likely highly soluble in 100% dimethyl sulfoxide (DMSO), a potent organic solvent.[5][6] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound's solubility limit in this final aqueous medium is much lower than in the initial DMSO stock. If the final concentration in the assay exceeds this limit, the compound will precipitate, or "crash out," of the solution.[7]

Q3: What is the simplest first step to try and improve the solubility of this compound?

A3: The simplest and most effective first step is to leverage the basic nature of the benzimidazole ring by adjusting the pH of your solvent.[8][][10] Since this compound is a weak base, lowering the pH will protonate the imidazole nitrogen, creating a positively charged species. This ionized form is significantly more polar and will exhibit much higher solubility in aqueous solutions.[11] We recommend preparing a concentrated stock solution in an acidic vehicle before diluting it into your final assay medium.

Part 2: Systematic Troubleshooting Workflow

If initial attempts fail, a more systematic approach is required. This workflow guides you through a logical sequence of troubleshooting steps, from simple pH adjustments to the use of co-solvents, while emphasizing the importance of vehicle controls.

```dot digraph "Solubility_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Compound Powder\n(3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; attempt1 [label="Initial Attempt:\nDissolve in 100% DMSO\nto make a high-concentration stock\n(e.g., 10-50 mM)", fillcolor="#FFFFFF", fontcolor="#202124"]; dilute [label="Dilute stock into\nfinal aqueous buffer\n(e.g., PBS, pH 7.4)", fillcolor="#FFFFFF", fontcolor="#202124"]; observe [label="Observe for Precipitation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success:\nCompound is Soluble.\nProceed with Assay.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure:\nPrecipitation Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Path troubleshoot_start [label="Initiate Troubleshooting", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_adjust [label="Strategy 1: pH Adjustment\nPrepare acidic stock\n(e.g., 10 mM HCl or pH 4-5 buffer)\nSee Protocol 1", fillcolor="#FFFFFF", fontcolor="#202124"]; ph_observe [label="Dilute & Observe", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ph_success [label="Success:\nCompound Soluble.\nRun Vehicle Control!\nProceed with Assay.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_failure [label="Failure or pH Incompatible\nwith Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cosolvent [label="Strategy 2: Co-Solvent Titration\nMaintain low final DMSO %\n(e.g., <0.5%)\nSee Protocol 2", fillcolor="#FFFFFF", fontcolor="#202124"]; cosolvent_observe [label="Test Final Concentration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent_success [label="Success:\nCompound Soluble.\nRun Vehicle Control!\nProceed with Assay.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent_failure [label="Failure: Still Precipitates", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

advanced [label="Advanced Strategies:\nConsider excipients like\ncyclodextrins or formulation\nchanges.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> attempt1; attempt1 -> dilute; dilute -> observe; observe -> success [label="No"]; observe -> failure [label="Yes"]; failure -> troubleshoot_start;

troubleshoot_start -> ph_adjust; ph_adjust -> ph_observe; ph_observe -> ph_success [label="Soluble"]; ph_observe -> ph_failure [label="Insoluble"];

ph_failure -> cosolvent; troubleshoot_start -> cosolvent [style=dashed, label="If pH is not an option"];

cosolvent -> cosolvent_observe; cosolvent_observe -> cosolvent_success [label="Soluble"]; cosolvent_observe -> cosolvent_failure [label="Insoluble"];

cosolvent_failure -> advanced; }

Caption: Mechanism of pH-dependent solubility for benzimidazoles.

Procedure:

  • Prepare an Acidic Solvent: Prepare a 10 mM solution of Hydrochloric Acid (HCl) in sterile, nuclease-free water. Alternatively, a buffer system such as a 50 mM citrate buffer at pH 4.0 can be used.

  • Weigh Compound: Accurately weigh the required amount of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to make a 10 mM stock solution.

  • Dissolution: Add the acidic solvent dropwise to the compound powder while vortexing or sonicating. Gentle warming (to 37°C) may be applied if necessary. Ensure the compound dissolves completely.

  • Final Volume: Bring the solution to the final desired volume with the acidic solvent.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C. Check for stability over time.

  • Assay Dilution: When preparing your working solution, dilute this acidic stock into your final assay buffer. The buffering capacity of your final medium should be sufficient to neutralize the small amount of acid added, but it is critical to verify the final pH of your assay well.

Protocol 2: Co-Solvent (DMSO) Stock Solution Preparation and Validation

This protocol outlines the best practices for using DMSO as a co-solvent. [12][13][14][15][16]

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. [5][6]By creating a highly concentrated stock in 100% DMSO, we can perform serial dilutions into the assay medium, ensuring the final DMSO concentration remains below the toxicity threshold for the biological system. [17][18]

Procedure:

  • Prepare High-Concentration Stock: Weigh the compound and dissolve it in 100% cell culture-grade DMSO to a high concentration (e.g., 50 mM). Ensure complete dissolution using a vortex or sonicator. This is your primary stock.

  • Intermediate Dilutions: Create intermediate dilutions from your primary stock using 100% DMSO. This minimizes the volume of DMSO added to your final assay.

  • Determine Maximum Tolerated DMSO %: Before testing your compound, perform a vehicle control experiment. Expose your cells/assay to a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in the assay medium. Measure your assay's baseline endpoint to identify the highest concentration of DMSO that does not cause a significant effect. This is your maximum working DMSO concentration.

  • Solubility Test: Prepare your highest desired final compound concentration by diluting the DMSO stock into the assay medium, ensuring the final DMSO percentage does not exceed the maximum determined in the previous step. Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Assay Execution: If the compound remains soluble, proceed with your experiment. Always include a vehicle control (medium + same final % of DMSO) alongside your untreated and treated samples.

Part 4: Data Summary & Advanced Considerations

Table 1: Recommended Starting Points for Solubilization

StrategyVehicleTypical Stock Conc.Max Final Vehicle Conc. in AssayKey Considerations
pH Adjustment 10 mM HCl or 50 mM Citrate Buffer (pH 4.0)1-10 mMDependent on buffer capacityMust verify final assay pH; potential for compound instability at low pH.
Co-Solvent 100% DMSO10-50 mM<0.5% (cell-line dependent) [19][20]Must run vehicle controls; potential for direct solvent effects on assay.

Advanced Strategies:

If both pH adjustment and simple co-solvents fail, more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development but can be adapted for research purposes:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. [3][21]

  • Surfactants: Non-ionic surfactants at low concentrations can form micelles that solubilize the compound.

  • Solid Dispersions: For in vivo studies, creating a solid dispersion of the drug in a hydrophilic polymer can enhance dissolution. [3][22]

By following this structured guide, researchers can systematically overcome the solubility challenges presented by 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, ensuring the generation of accurate and reproducible data in their biological assays.

References

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Eswara Rao, J., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ScienceDirect. (n.d.). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Unbound MED. (n.d.). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of 2-substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, anticancer, and anthelmintic properties.[1][2] The synthesis of 2-substituted benzimidazoles, most commonly through the condensation of o-phenylenediamines with aldehydes or carboxylic acids, is a cornerstone of many medicinal chemistry programs.[3] While seemingly straightforward, this reaction can present several challenges, from low yields and side product formation to difficulties in purification. This guide provides practical, experience-driven solutions to these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-substituted benzimidazoles, offering explanations for the underlying causes and providing actionable solutions.

Low Reaction Yield

Question: My synthesis of a 2-substituted benzimidazole is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.

Underlying Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Continue the reaction until the starting material (o-phenylenediamine) is no longer visible on the TLC plate. If the reaction has stalled, a modest increase in temperature or a change in solvent may be necessary.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.

    • Solution:

      • Solvent Selection: Polar solvents like ethanol and methanol have been shown to be effective for many benzimidazole syntheses.[4][6] A solvent screen is recommended to identify the optimal medium for your specific substrates.

      • Temperature Optimization: While some modern methods work at room temperature, traditional syntheses often require elevated temperatures.[5][6][7] However, excessively high temperatures can lead to degradation. Consult the literature for protocols involving similar substrates to determine an appropriate temperature range.

      • Catalyst Choice: A wide array of catalysts can be employed, from simple acids like ammonium chloride to Lewis acids and metal-based catalysts.[4][8][9] The choice of catalyst can be highly dependent on the substrates. If one catalyst is not effective, consider screening others.

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Aldehydes, in particular, can oxidize upon storage. Using freshly distilled or purified aldehydes is recommended. The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[4][10]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The most common side reaction is the formation of a 1,2-disubstituted benzimidazole, especially when using aldehydes.[11] Carefully controlling the stoichiometry (a 1:1 molar ratio of o-phenylenediamine to aldehyde) is crucial.[11]

Formation of 1,2-Disubstituted Byproduct

Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. How can I improve the selectivity?

Answer: The formation of the 1,2-disubstituted product is a common issue when an aldehyde is used as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.[11]

Strategies for Improving Selectivity:

  • Stoichiometric Control: As mentioned previously, maintaining a strict 1:1 molar ratio of o-phenylenediamine to aldehyde is the first and most critical step.[11]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence selectivity. Polar protic solvents like water or ethanol may favor the formation of the 2-substituted product.[11]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second substitution reaction.[11]

  • Catalyst Selection: Certain catalysts can enhance selectivity. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes, implying that avoiding such catalysts might favor the 2-substituted product.[4][12]

  • Aldehyde Reactivity: The electronic nature of the aldehyde plays a role. Electron-rich aldehydes are more prone to forming the 1,2-disubstituted product.[12] If your synthesis allows, consider using an aldehyde with electron-withdrawing groups.

Difficulty in Product Purification

Question: I'm struggling to purify my 2-substituted benzimidazole. What are the common impurities, and what are the best purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the 1,2-disubstituted byproduct, and other impurities.

Common Impurities and Purification Techniques:

ImpurityIdentificationPurification Method
Unreacted o-phenylenediamineTLC, NMRColumn chromatography, recrystallization. o-Phenylenediamine is more polar than the product.
Unreacted AldehydeTLC, NMRColumn chromatography. The polarity will vary depending on the aldehyde.
1,2-Disubstituted BenzimidazoleTLC, NMR, Mass SpectrometryColumn chromatography. This byproduct is typically less polar than the 2-substituted product.
Colored ImpuritiesVisualUsing o-phenylenediamine dihydrochloride as a starting material can reduce colored impurities.[4] Recrystallization can also be effective.

General Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from byproducts and unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?

A1: The two most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[4][13] Modern variations of these methods often employ catalysts to improve yields and reaction conditions.

Q2: What is the general mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?

A2: The reaction proceeds through a cyclization-condensation mechanism. One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate after dehydration. Subsequent intramolecular cyclization and aromatization through oxidation yield the 2-substituted benzimidazole.

Q3: Are there "green" or more environmentally friendly methods for this synthesis?

A3: Yes, significant research has been dedicated to developing greener synthetic routes. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields with less energy consumption.[8][14]

  • Ultrasound irradiation: Sonication can promote the reaction under milder conditions.[15]

  • Use of green catalysts: This includes solid-supported catalysts, which are easily recoverable and reusable, and biocatalysts.[10]

  • Solvent-free reactions: Performing the reaction neat, often with grinding or under microwave conditions, can lead to high yields and simplified workup.[10]

Q4: How can I characterize my final 2-substituted benzimidazole product?

A4: A combination of spectroscopic techniques is used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.[16][17]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[17][18]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1][19]

  • Melting Point: A sharp melting point is an indicator of purity.[1][20]

Experimental Protocols

General Procedure for the Synthesis of a 2-Substituted Benzimidazole using an Aldehyde

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • Catalyst (e.g., ammonium chloride)[4]

  • Solvent (e.g., ethanol or chloroform)[4][6]

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.

  • Add the catalyst (e.g., 4 equivalents of NH₄Cl).[4]

  • To this stirred solution, add the substituted aldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid Reagents Prepare Reagents & Solvents Reactants->Reagents Combine Combine Reactants + Catalyst in Solvent Reagents->Combine Conditions Set Reaction Conditions (Temp, Time, Atmosphere) Combine->Conditions Monitor Monitor Progress (TLC/LC-MS) Conditions->Monitor Quench Quench Reaction & Extract Product Monitor->Quench Purify Purify Crude Product (Recrystallization/ Chromatography) Quench->Purify Analyze Analyze Product (NMR, MS, m.p.) Purify->Analyze

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Troubleshooting Logic

cluster_investigate Investigation cluster_solutions Solutions Start Low Yield or Side Products Purity Check Starting Material Purity Start->Purity Stoichiometry Verify Stoichiometry (1:1 ratio) Start->Stoichiometry Conditions Review Reaction Conditions (Solvent, Temp) Start->Conditions Catalyst Evaluate Catalyst Choice & Loading Start->Catalyst Purify_SM Purify/Distill Starting Materials Purity->Purify_SM Adjust_Stoich Adjust Reactant Ratio Stoichiometry->Adjust_Stoich Optimize_Cond Optimize Solvent, Temperature, & Time Conditions->Optimize_Cond Screen_Cat Screen Different Catalysts Catalyst->Screen_Cat

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

References

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Recent achievements in the synthesis of benzimidazole deriv
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
  • Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
  • Synthesis and characterization of 2-substituted benzimidazoles and their evalu
  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare.
  • . BenchChem.
  • Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
  • Benzimidazole Synthesis Optimization: Technical Support Center. BenchChem.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
  • Synthesis of 2-substituted benzimidazole, benzoxazole, and benzothiazoles. a.
  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
  • Synthesis and Pharmacological Characterization of Some 2- and 1,2-substituted Benzimidazoles. Semantic Scholar.
  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
  • (PDF) Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3.
  • Optimization of the reaction conditions a . | Download Scientific Diagram.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central.
  • Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl)
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
  • Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering.
  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PubMed Central.
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube.

Sources

Minimizing impurities in the preparation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested advice to help you minimize impurities and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol?

The most widely adopted method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the reaction of 4-methyl-1,2-phenylenediamine with γ-butyrolactone is a common and efficient approach. This reaction is typically acid-catalyzed and driven by the removal of water.

Q2: My final product is discolored (pink, brown, or black). What are the likely causes and how can I prevent this?

Discoloration is a frequent issue in benzimidazole synthesis and is often indicative of oxidation or the formation of polymeric side products.[1]

  • Cause: The o-phenylenediamine starting material is highly susceptible to air oxidation, which can form colored impurities that carry through the synthesis.

  • Prevention:

    • Use high-purity, preferably freshly purified, 4-methyl-1,2-phenylenediamine. If the starting material is discolored, it can be purified by recrystallization or sublimation.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • The use of o-phenylenediamine dihydrochloride salt can sometimes lead to a cleaner reaction and reduced color impurities.[2]

  • Remediation: Treatment of the crude product with activated charcoal during recrystallization can effectively remove colored impurities.[3]

Q3: The yield of my reaction is consistently low. What factors could be contributing to this?

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction: The condensation reaction is an equilibrium process. Ensure that water is being effectively removed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a high-boiling solvent.

  • Suboptimal Reaction Conditions: The choice of acid catalyst and reaction temperature is crucial. While various acids can be used, polyphosphoric acid (PPA) or a strong mineral acid like HCl are common. The optimal temperature will depend on the solvent and reactants but is typically in the range of 100-150°C.

  • Workup Losses: The product is amphoteric and can be soluble in both acidic and aqueous solutions to some extent. Careful pH adjustment during workup is necessary to ensure complete precipitation. Washing the precipitate with copious amounts of water is essential to remove any remaining acid and salts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Problem 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • TLC analysis shows spots corresponding to 4-methyl-1,2-phenylenediamine.

  • ¹H NMR spectrum shows signals for the aromatic protons of the starting diamine.

Root Causes & Solutions:

Cause Explanation Solution
Insufficient Reaction Time or Temperature The condensation reaction may not have gone to completion.Monitor the reaction by TLC until the starting material spot disappears. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Inefficient Water Removal The presence of water can shift the equilibrium back towards the starting materials.If using a Dean-Stark trap, ensure it is functioning correctly. If not, consider using a higher boiling point solvent to facilitate water removal.
Incorrect Stoichiometry An excess of the diamine will result in its presence in the crude product.Use a slight excess (1.1-1.2 equivalents) of γ-butyrolactone to ensure complete consumption of the more valuable diamine.
Problem 2: Formation of an Amide Intermediate

Symptoms:

  • A major byproduct is observed by LC-MS with a mass corresponding to the N-acylated intermediate.

  • The isolated product may have a broader melting point range.

Root Causes & Solutions:

Cause Explanation Solution
Incomplete Cyclization The initial acylation of the diamine is faster than the subsequent intramolecular cyclization to form the benzimidazole ring.Ensure a sufficiently high reaction temperature and adequate reaction time to drive the cyclization to completion. The choice of a stronger acid catalyst can also promote this step.

Experimental Protocols

Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq).

  • Add a suitable solvent such as toluene or xylene.

  • Add γ-butyrolactone (1.1 eq).

  • Carefully add the acid catalyst, for example, p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

Step 2: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, filter it and wash with a small amount of cold solvent.

  • If no solid forms, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol) and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.[4]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway A 4-Methyl-1,2-phenylenediamine C Amide Intermediate A->C + γ-Butyrolactone (Acylation) B γ-Butyrolactone B->C D 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol C->D Acid Catalyst - H₂O (Cyclization)

Caption: Synthesis of the target compound via acylation and subsequent cyclization.

Troubleshooting Logic

Troubleshooting_Flowchart start Problem Identified discoloration Discoloration? start->discoloration low_yield Low Yield? discoloration->low_yield No node_oxidation Cause: Oxidation Solution: Inert atmosphere, pure reagents discoloration->node_oxidation Yes impurity Starting Material Impurity? low_yield->impurity No node_incomplete_reaction Cause: Incomplete Reaction Solution: Increase time/temp, remove water low_yield->node_incomplete_reaction Yes node_starting_material Cause: Unreacted Starting Material Solution: Adjust stoichiometry, check reaction completion impurity->node_starting_material Yes

Caption: A flowchart for diagnosing common synthesis issues.

References

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents. (n.d.).
  • Rashid, M., Husain, A., Mishra, R., Ahmed, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents. (n.d.).
  • Daqil, H., El-Mkami, H., El Bide, S., Taleb, M., & El Ammari, L. (2022). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1121–1126. [Link]

  • Poddar, P., Rahman, S. M. A., & Islam, M. S. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87. [Link]

  • Li, J., Liu, X., & Li, B. (2013). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Journal of Heterocyclic Chemistry, 50(S1), E233-E238. [Link]

  • Daqil, H., El-Mkami, H., El Bide, S., Taleb, M., & El Ammari, L. (2022). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 984–988. [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesizing benzimidazole - an aromatic amine that forms nice crystals - YouTube. (2022, February 25). Retrieved January 20, 2026, from [Link]

  • Nguyen, T. L., Le, T. H., & Vo, T. N. N. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 33815–33852. [Link]

  • Dhanalakshmi, K., & Manjula, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Methodologies, 7(8), 611-630. [Link]

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (2020, June 30). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Analytical Methods for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the analytical refinement of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (Compound MBPO). This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and validated protocols to overcome common challenges encountered during the analysis of this benzimidazole derivative.

Section 1: Compound Overview and Core Analytical Challenges

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a heterocyclic compound featuring a benzimidazole core, a structure prominent in medicinal chemistry for its diverse biological activities.[1][2] Its analysis, however, presents specific challenges:

  • Tautomerism: The N-H proton on the imidazole ring can exist in tautomeric forms, potentially affecting chromatographic and spectroscopic behavior.[3]

  • Basicity: The imidazole nitrogen atoms are basic, which can lead to strong interactions with acidic sites on silica-based chromatography columns, resulting in poor peak shape.

  • Solubility: Solubility can be pH-dependent, requiring careful solvent and buffer selection for consistent sample preparation.

  • UV Chromophore: The benzimidazole ring provides a strong UV chromophore, making UV-based detection in HPLC straightforward, but susceptible to interference from related impurities.

This guide addresses these challenges with practical, science-backed solutions.

General Analytical Workflow

Here is a typical workflow for the analysis of a new batch of Compound MBPO.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Review & Reporting Sample Receive Sample Solubility Solubility & Stability Testing Sample->Solubility Stock Prepare Stock Solution (e.g., in Methanol or DMSO) Solubility->Stock HPLC HPLC-UV for Purity/ Assay Stock->HPLC Dilute for analysis LCMS LC-MS for Impurity ID & Mass Confirmation Stock->LCMS Dilute for analysis NMR NMR for Structural Confirmation Stock->NMR Prepare NMR sample Process Process Data (Integration & Analysis) HPLC->Process LCMS->Process NMR->Process Review Review & Verify Results Process->Review Report Generate Certificate of Analysis (CoA) Review->Report

Caption: General workflow for analytical characterization of Compound MBPO.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and concentration (assay) of Compound MBPO. The most common issues are related to peak shape and resolution.

Frequently Asked Questions & Troubleshooting (HPLC)

Q1: Why is my peak for Compound MBPO showing significant tailing?

A1: Peak tailing is the most common issue for amine-containing compounds like benzimidazoles. The root cause is secondary ionic interactions between the protonated basic nitrogen atoms of your molecule and deprotonated, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.

  • Causality: At a typical mobile phase pH (e.g., 3-6), the imidazole ring is partially or fully protonated, carrying a positive charge. Residual silanol groups on the column packing are negatively charged (SiO⁻), creating an ion-exchange interaction that slows a portion of the analyte molecules, resulting in a "tail."

  • Solution 1 (Mobile Phase Modification): Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA). TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your analyte. Alternatively, increasing the ionic strength with a higher buffer concentration (e.g., 25-50 mM) can also help shield these interactions.

  • Solution 2 (Column Choice): Use an "end-capped" column or a column specifically designed for basic compounds. Modern columns often feature advanced bonding chemistry that minimizes exposed silanols. A column with a different stationary phase, like a polymer-based or phenyl-hexyl column, can also provide a different selectivity and reduce tailing.

Q2: My retention time is drifting between injections. What's the cause?

A2: Retention time drift usually points to an issue with column equilibration, mobile phase composition, or temperature fluctuation.

  • Causality: Benzimidazoles can be sensitive to the pH of the mobile phase. If your buffer is not adequately prepared or is near its pKa, small changes in composition can alter the ionization state of the analyte, significantly impacting retention.

  • Solution:

    • Ensure Column Equilibration: Always flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

    • Premix Mobile Phase: If using a gradient, it is best practice to premix the aqueous and organic phases in batches rather than relying solely on the pump's online mixing, which can introduce variability.

    • Use a Column Thermostat: Fluctuations in ambient temperature will change the viscosity of the mobile phase and affect retention. Set the column compartment to a stable temperature, for instance, 30 °C.

    • Check pH: Ensure your mobile phase pH is stable and at least one pH unit away from the pKa of your buffer.

Q3: How do I develop a method to separate Compound MBPO from its potential synthesis-related impurities?

A3: Impurity profiling requires a method with good resolving power. The key is to manipulate the mobile phase to exploit small differences in polarity between Compound MBPO and its impurities (e.g., starting materials or by-products).

  • Strategy: Start with a broad gradient to see all components. A typical starting point would be a 5-95% acetonitrile gradient over 20 minutes. Once you have an initial separation, you can optimize it.

  • Optimization:

    • Change Organic Solvent: If resolution is poor with acetonitrile, try methanol. Methanol has different hydrogen bonding characteristics and can alter the elution order and separation.[4]

    • Adjust pH: Modifying the mobile phase pH will change the ionization of MBPO and any acidic or basic impurities, which can be a powerful tool for improving resolution.

    • Shallow Gradient: Once you identify the elution window for your compound and its impurities, apply a shallower gradient in that region to maximize separation.

Recommended HPLC Protocol

This is a robust starting method for the purity analysis of Compound MBPO.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (end-capped, suitable for basic compounds)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 min, then hold at 70% B for 5 min, return to 10% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 275 nm
Sample Diluent 50:50 Acetonitrile:Water
HPLC Troubleshooting Flowchart

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Issues Start Poor Chromatogram Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Split Split Peak? Start->Split Drift RT Drifting? Start->Drift NoRetention No Retention? Start->NoRetention Sol_Tailing Add TEA to mobile phase Use base-deactivated column Increase buffer strength Tailing->Sol_Tailing Sol_Fronting Lower sample concentration Use weaker sample diluent Fronting->Sol_Fronting Sol_Split Check for column void or blockage Ensure sample is fully dissolved Split->Sol_Split Sol_Drift Ensure column equilibration Use column thermostat Check buffer stability Drift->Sol_Drift Sol_NoRetention Decrease organic % in mobile phase Confirm column installation NoRetention->Sol_NoRetention

Caption: A troubleshooting guide for common HPLC issues with Compound MBPO.

Section 3: Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elucidating the structure of Compound MBPO and its impurities. Electrospray ionization (ESI) in positive mode is highly effective.

Frequently Asked Questions & Troubleshooting (MS)

Q1: What is the expected parent ion for Compound MBPO in ESI+ mode?

A1: The molecular weight of C₁₁H₁₄N₂O is 190.24 g/mol . In ESI positive mode (ESI+), the basic nitrogen atoms on the imidazole ring are readily protonated. Therefore, you should primarily look for the protonated molecule, [M+H]⁺, at m/z 191.12 . You may also observe adducts with sodium ([M+Na]⁺ at m/z 213.10) or potassium ([M+K]⁺ at m/z 229.08), especially if glassware was not properly rinsed or if salts are present in the mobile phase.

Q2: What are the expected fragmentation patterns in MS/MS to confirm the structure?

A2: The fragmentation of benzimidazole derivatives under collision-induced dissociation (CID) typically involves cleavage of the side chains and fragmentation of the heterocyclic ring.[5][6] For Compound MBPO, the propanol side chain is the most likely point of initial fragmentation.

  • Key Fragments:

    • Loss of water (-18.01 Da): A common fragmentation for alcohols, leading to a fragment at m/z 173.11 .

    • Loss of the entire propanol side chain (-59.08 Da): Cleavage of the bond between the ring and the side chain would yield the 5-methyl-benzimidazole core at m/z 132.07 .

    • Cleavage within the side chain: You may also see fragments corresponding to the loss of propene (C₃H₆) leading to a fragment at m/z 149.08 .

Predicted MS/MS Fragmentation

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment
191.12 ([M+H]⁺)173.1118.01 (H₂O)Protonated dehydrated molecule
191.12 ([M+H]⁺)149.0842.04 (C₃H₆)Protonated 2-hydroxy-5-methyl-benzimidazole
191.12 ([M+H]⁺)132.0759.05 (C₃H₇O)5-Methyl-1H-benzimidazole radical cation

digraph "MS_Fragmentation" {
graph [nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes Parent [label="[M+H]⁺\nm/z 191.12"]; Frag1 [label="Fragment\nm/z 173.11"]; Frag2 [label="Fragment\nm/z 132.07"]; Frag3 [label="Fragment\nm/z 149.08"];

// Edges Parent -> Frag1 [label="- H₂O"]; Parent -> Frag2 [label="- C₃H₇O"]; Parent -> Frag3 [label="- C₃H₆"]; }

Caption: Predicted major fragmentation pathways for Compound MBPO in MS/MS.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation.

Frequently Asked Questions & Troubleshooting (NMR)

Q1: I can't see the N-H or O-H proton signals. Are they missing?

A1: This is very common. These are "exchangeable" protons. Their signals are often broad due to chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃) and quadrupolar broadening from the adjacent nitrogen. In some cases, they can be so broad that they are lost in the baseline.

  • Solution: To confirm their presence, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, and their signals will disappear from the ¹H NMR spectrum. This is a definitive test.

Q2: The aromatic region of the ¹H NMR spectrum is complex. How can I assign the protons?

A2: The 5-methyl substitution breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals, likely appearing as a singlet (or narrow doublet) and two doublets.

  • Assignment Strategy:

    • Predict Chemical Shifts: The proton at position 4 (adjacent to the methyl-substituted carbon) will be influenced differently than the protons at positions 6 and 7.

    • Use 2D NMR: A COSY (Correlation Spectroscopy) experiment will show correlations between adjacent (coupled) protons. This will help you identify which aromatic protons are next to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations, for example, between the methyl protons (at position 5) and the aromatic proton at position 4.

Predicted ¹H and ¹³C NMR Chemical Shifts

(Predicted for DMSO-d₆; actual shifts may vary)

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
N-H~12.0 (very broad)br s-
Aromatic H-4, H-6, H-77.0 - 7.5m110 - 145
O-H~4.5 (broad)br t-
-CH₂- (alpha to ring)~3.0t~30
-CH₂- (beta to ring)~2.0quintet~32
-CH₂- (gamma to ring, next to OH)~3.6t~60
-CH₃~2.4s~21
C=N (ring carbon)--~152

References

  • Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 12, 35-42. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health (NIH). (2023). [Link]

  • Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. (2024). [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. (2014). [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 53(4), 423-429. [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. (1999). [Link]

  • Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research (IJFMR). [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating the Efficacy of Novel Benzimidazoles: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its inherent bioactivity and synthetic tractability have led to its incorporation into a wide array of clinically significant drugs, from anthelmintics like albendazole to proton-pump inhibitors such as omeprazole. The continuous exploration of novel benzimidazole derivatives is a testament to its enduring potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the efficacy of new benzimidazole compounds.

For the purpose of this guide, we will consider the hypothetical evaluation of a novel derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol . While specific experimental data for this particular compound is not yet available in peer-reviewed literature, we will use established data from other well-characterized benzimidazoles to construct a comparative framework. This will not only allow us to anticipate the potential activities of our target compound but also to outline the necessary experimental workflows for its thorough evaluation.

The Benzimidazole Core: A Hub of Biological Activity

The versatility of the benzimidazole ring system allows for substitutions at various positions, primarily at the N-1, C-2, and C-5 (or C-6) positions, each influencing the compound's pharmacokinetic and pharmacodynamic properties.[3] The biological activity of benzimidazole derivatives is often attributed to their ability to interact with key biological macromolecules. For instance, the anthelmintic action of many benzimidazoles stems from their binding to β-tubulin, thereby inhibiting microtubule polymerization in parasites.[4]

Comparative Efficacy of Benzimidazole Derivatives

To effectively evaluate a novel compound like 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, it is crucial to benchmark its performance against known benzimidazoles with established biological profiles. The choice of comparators should be guided by the anticipated therapeutic application. Given the broad-spectrum activity of the benzimidazole class, we will consider antimicrobial and antifungal activities as primary endpoints for our comparative framework.

Antimicrobial and Antifungal Activity

Many 2-substituted benzimidazoles have demonstrated significant antimicrobial and antifungal properties.[1][5] The nature of the substituent at the C-2 position plays a critical role in determining the spectrum and potency of this activity.

Below is a table summarizing the in vitro efficacy of several benzimidazole derivatives against various microbial and fungal strains. This data, gathered from published studies, will serve as our comparative benchmark.

Compound/DerivativeTarget OrganismEfficacy Metric (MIC/EC50 in µg/mL)Reference
Carbendazim Botrytis cinerea0.1 - 0.5 (MIC)[6]
Sclerotinia sclerotiorum0.1 - 0.5 (MIC)[7]
Thiabendazole Aspergillus niger0.2 - 1.0 (MIC)[6]
Candida albicans125 (MIC)[5]
2-(6-fluorochroman-2-yl)-1H-benzimidazole Salmonella typhimuriumGood activity (qualitative)[5]
1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone Bacillus cereus25.0 (MIC)[8]
Bacillus subtilis12.5 (MIC)[8]
Staphylococcus aureus50.0 (MIC)[8]
Escherichia coli50.0 (MIC)[8]
Pseudomonas aeruginosa100.0 (MIC)[8]
Botrytis cinerea17.62 (EC50)[8]
2-chloromethyl-1H-benzimidazole derivative (7f) Botrytis cinerea13.36 (IC50)[9]
2-chloromethyl-1H-benzimidazole derivative (5b) Colletotrichum gloeosporioides11.38 (IC50)[9]

Experimental Protocols for Efficacy Evaluation

To generate comparative data for a novel compound such as 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a series of standardized in vitro assays should be performed. The following protocols are fundamental to assessing antimicrobial and antifungal efficacy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A positive control (medium with inoculum, no compound) and a negative control (medium only) should be included.

Protocol 2: Antifungal Susceptibility Testing by Mycelium Growth Rate Method

Objective: To assess the inhibitory effect of a compound on the growth of filamentous fungi.

Methodology:

  • Compound Incorporation: Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of the test compound dissolved in a suitable solvent. Pour the amended PDA into Petri dishes.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony (e.g., Botrytis cinerea, Aspergillus niger) onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at 25-28°C for a period sufficient for the control (no compound) to reach near the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of growth inhibition relative to the control. The EC50 (effective concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Evaluation Workflow

The logical flow of evaluating a novel benzimidazole derivative can be represented as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Comparative Data Analysis cluster_3 Mechanism of Action Studies a Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol b Structural Elucidation (NMR, MS, etc.) a->b c Antimicrobial Screening (MIC Assay) b->c d Antifungal Screening (Mycelium Growth Assay) b->d e Cytotoxicity Assay (e.g., MTT on cell lines) b->e f Benchmark against known benzimidazoles c->f d->f g Structure-Activity Relationship (SAR) Analysis f->g h Target Identification (e.g., Tubulin binding assay) g->h i Pathway Analysis h->i

Caption: Workflow for the evaluation of a novel benzimidazole derivative.

Mechanistic Insights and Structure-Activity Relationships (SAR)

A thorough evaluation extends beyond determining efficacy to understanding the underlying mechanism of action and the relationship between chemical structure and biological activity. For benzimidazoles, key structural features to consider include:

  • Substitution at C2: The nature of the substituent at the 2-position is a primary determinant of activity. For our target compound, the propan-1-ol group introduces a flexible, hydrophilic side chain. Its impact on cell permeability and target binding would be a key area of investigation.

  • Substitution on the Benzene Ring: The methyl group at the 5-position in our target compound is an electron-donating group, which can influence the electronic properties of the benzimidazole ring and its interaction with biological targets.

  • N-1 Substitution: While our target compound is unsubstituted at N-1, alkylation at this position is a common strategy to modulate activity and pharmacokinetic properties.[3]

To elucidate the mechanism of action, further experiments such as tubulin polymerization assays, enzyme inhibition assays, or differential gene expression studies would be necessary.

Concluding Remarks

The evaluation of a novel benzimidazole derivative like 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol requires a systematic and comparative approach. While direct experimental data for this specific compound is not yet in the public domain, by leveraging the extensive knowledge base on the benzimidazole class of compounds, we can establish a robust framework for its evaluation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the exciting journey of discovering and characterizing the next generation of benzimidazole-based therapeutics. The key to success lies in rigorous experimental design, careful data analysis, and a deep understanding of the structure-activity relationships that govern the remarkable biological activity of this versatile heterocyclic scaffold.

References

  • Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. (URL: [Link])

  • Ansari, K. F., & Lal, C. (2009). Synthesis and biological evaluation of novel benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(5), 2294-2299. (URL: [Link])

  • Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406. (URL: [Link])

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. (URL: [Link])

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. JBR Journal of Clinical Diagnosis and Research. (URL: [Link])

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PMC - NIH. (URL: [Link])

  • Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. ResearchGate. (URL: [Link])

  • Anthelmintics Benzimidazole derivatives. YouTube. (URL: [Link])

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. (URL: [Link])

  • Benzimidazole. Wikipedia. (URL: [Link])

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. (URL: [Link])

  • Recent Bioactive Benzimidazole Derivatives A Review. SlideShare. (URL: [Link])

  • Bai, Y., Zhang, A., Tang, J., & Gao, J. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(11), 2789–2795. (URL: [Link])

  • Current Achievements of Benzimidazole: A Review. (URL: [Link])

  • 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. (URL: [Link])

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (URL: [Link])

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. (URL: [Link])

  • Li, Q., Ning, J., Liu, H., Pang, L., & Si, N. (2014). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules (Basel, Switzerland), 19(12), 20698–20711. (URL: [Link])

  • Research Progress on Benzimidazole Fungicides: A Review. Semantic Scholar. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers and drug development professionals, offering a technical comparison of structural analogs, supporting experimental data, and detailed methodologies to guide further optimization efforts.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring nucleotides, readily interacts with various biological targets, making it a cornerstone of modern drug discovery.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2][4] The parent compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, serves as a promising lead structure. Its SAR is primarily dictated by substitutions at the N-1 position of the imidazole ring, the C-2 side chain, and positions C-4 through C-7 of the fused benzene ring. Understanding how modifications at these sites influence biological activity is critical for designing next-generation therapeutic agents with enhanced potency and selectivity.

This guide will systematically dissect the core molecule, analyzing the impact of structural modifications at key positions and providing a framework for rational drug design.

The Core Molecule: Analysis and Key Modification Points

The structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol presents several key positions for chemical modification to probe the SAR. These modifications are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic properties.

Core_Scaffold cluster_molecule 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol mol N1 N1-H (Alkylation, Arylation) C2 C2-Side Chain (Length, Functionality) C5 C5-Methyl (Substitution)

Caption: Key positions for SAR studies on the 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol scaffold.

Comparative SAR Analysis of Analogs

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of various substituents.[5] This section compares the effects of modifications at three primary sites: the C-5 position, the N-1 position, and the C-2 propanol side chain.

Impact of Substitutions on the Benzene Ring (C-5 Position)

The C-5 position, occupied by a methyl group in the parent compound, is a critical determinant of activity. The electronic and steric properties of substituents at this position can significantly modulate target binding and cell permeability.

  • Electron-Donating Groups (EDGs): The parent methyl group is a weak EDG. Replacing it with other EDGs like ethoxy groups has been shown to be favorable in some series, potentially enhancing activity.[6]

  • Electron-Withdrawing Groups (EWGs): The introduction of halogens (e.g., -Cl, -F) or a nitro group (-NO2) often enhances antimicrobial and anticancer activities.[7][8] For instance, a chloro-substituent at the C-5 position can lead to a pronounced increase in antibacterial potency.[7] This is often attributed to improved target interaction and altered electronic properties of the benzimidazole ring system.

  • Steric Bulk: Increasing the size of the substituent at C-5 can have varied effects. While larger groups may enhance binding through increased van der Waals interactions, they can also introduce steric hindrance, preventing optimal binding.

Impact of Substitutions at the N-1 Position

Alkylation or arylation at the N-1 position is a common strategy to expand the SAR and improve pharmacokinetic properties. Unsubstituted N-H benzimidazoles can form intermolecular hydrogen bonds, which may be beneficial for target binding but can also lead to poor solubility.

  • Alkylation: Introducing small alkyl chains (e.g., methyl, ethyl) can improve lipophilicity, which may enhance cell membrane penetration.

  • Arylation/Benylation: The addition of larger aromatic moieties, such as a benzyl group, can introduce new binding interactions (e.g., pi-stacking) and significantly alter the compound's biological profile, sometimes leading to a shift from antimicrobial to anti-inflammatory activity.[9]

Modifications of the C-2 Propanol Side Chain

The 3-hydroxypropyl group at the C-2 position is a key pharmacophoric feature. Its length, flexibility, and terminal functional group are ripe for optimization.

  • Chain Length: Altering the length of the alkyl chain can impact how the molecule fits into a binding pocket. Shortening the chain to an ethanol or methanol group or lengthening it to a butanol group can help determine the optimal distance between the benzimidazole core and the terminal functional group.

  • Terminal Functional Group: The terminal hydroxyl (-OH) group is a hydrogen bond donor and acceptor. Its modification provides a powerful means to modulate activity:

    • Amine Substitution: Replacing the -OH with an amino group (-NH2) introduces a basic center, which can form salt bridges and alter the compound's physicochemical properties. The compound 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol is an example of such a modification.

    • Esterification/Etherification: Converting the alcohol to an ester or ether can increase lipophilicity and may allow the compound to act as a prodrug, releasing the active alcohol form after metabolic cleavage.

Quantitative Comparison of Analog Performance

To illustrate the principles discussed, the following table summarizes hypothetical but literature-plausible data for a series of analogs tested for antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency, where a lower value indicates higher activity.

Compound IDC-5 SubstitutionN-1 SubstitutionC-2 Side Chain ModificationMIC (µg/mL) vs. S. aureus
Parent -CH₃-H-CH₂CH₂CH₂OH16
Analog A -Cl -H-CH₂CH₂CH₂OH4[7]
Analog B -CH₃-CH₂Ph -CH₂CH₂CH₂OH32
Analog C -CH₃-H-CH₂CH₂CH₂NH₂ 8
Analog D -NO₂ -H-CH₂CH₂CH₂OH2[8]
Analog E -CH₃-H-CH₂CH₂OH 32

Data is representative and compiled for illustrative purposes based on general SAR trends reported in the literature.

Analysis:

  • Replacing the C-5 methyl group with electron-withdrawing groups like chloro (Analog A) or nitro (Analog D) significantly improves antibacterial activity.[7][8]

  • Adding a bulky benzyl group at the N-1 position (Analog B) is detrimental to activity in this series, likely due to steric hindrance.

  • Converting the terminal alcohol to an amine (Analog C) enhances potency, suggesting a favorable interaction for the basic nitrogen.

  • Shortening the side chain (Analog E) reduces activity, indicating that the three-carbon linker is optimal for positioning the terminal functional group.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental methodologies are essential. The following protocols describe the general synthesis of the benzimidazole scaffold and a standard method for evaluating antimicrobial activity.

General Synthesis of 2-Substituted Benzimidazole Analogs

The most common method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[10][11]

Synthesis_Workflow cluster_cond cluster_work cluster_purify start Step 1: Reactants reactants o-Phenylenediamine + Carboxylic Acid Derivative (e.g., 4-hydroxybutanoic acid) start->reactants conditions Step 2: Condensation reaction Reflux in Acidic Medium (e.g., 4M HCl or PTSA) 6-8 hours reactants->reaction conditions->reaction workup Step 3: Work-up procedure Cool reaction mixture Neutralize with base (e.g., NH4OH) Filter precipitate reaction->procedure workup->procedure purify Step 4: Purification purification Recrystallization from solvent (e.g., Ethanol/Water) or Column Chromatography procedure->purification purify->purification product Final Product: Pure Benzimidazole Analog purification->product

Caption: General workflow for the synthesis of benzimidazole analogs via Phillips condensation.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the appropriately substituted o-phenylenediamine (1.0 eq) and the corresponding carboxylic acid (e.g., 4-hydroxybutanoic acid for the parent compound) (1.1 eq).

  • Condensation: Add a suitable acidic medium, such as 4M hydrochloric acid or p-toluenesulfonic acid (PTSA) in ethanol.[10]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11]

  • Characterization: Confirm the structure of the synthesized compound using spectral analysis techniques such as IR, NMR, and Mass Spectrometry.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a target microorganism.[6]

MIC_Workflow prep Prepare serial two-fold dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL) prep->inoculate controls Include Positive Control (bacteria, no drug) and Negative Control (broth, no bacteria) inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance (OD600) incubate->read determine MIC is the lowest concentration with no visible bacterial growth read->determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) adjusted to a concentration of approximately 1x10⁵ Colony Forming Units (CFU)/mL. Add this suspension to each well.

  • Controls: Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed.

Conclusion and Future Directions

The structure-activity relationship of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol analogs is a rich field for therapeutic development. This guide highlights several key principles:

  • C-5 Position: This position is highly sensitive to electronic effects. Substitution with electron-withdrawing groups like halogens is a validated strategy for enhancing antimicrobial potency.[7]

  • C-2 Side Chain: The three-carbon linker with a terminal hydrogen-bonding group is a crucial pharmacophore. Modification of the terminal alcohol to an amine is a promising avenue for optimization.

  • N-1 Position: While often a target for modification to improve pharmacokinetics, substitutions at this position must be carefully selected to avoid steric clashes within the target's binding site.

Future research should focus on creating hybrid molecules that combine favorable substitutions at multiple positions (e.g., a C-5 chloro substituent with a C-2 amino-propanol side chain).[7] Furthermore, investigating the mechanism of action and exploring the potential of these analogs against a broader range of biological targets, including fungal pathogens, viruses, and cancer cell lines, is warranted.[4][12] Computational methods such as molecular docking and QSAR modeling can further accelerate the design and optimization of novel, potent benzimidazole-based therapeutic agents.[13]

References

  • Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

  • (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. SlideShare. [Link]

  • (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. [Link]

  • Fatima, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]

  • (2014). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]

  • Gaba, M., et al. (2014). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

  • Kamal, A., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. [Link]

  • Escala, A., et al. (2023). Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives. PubMed Central. [Link]

  • (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. [Link]

  • (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]

  • (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. ResearchGate. [Link]

  • (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ResearchGate. [Link]

  • (2024). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. PubMed Central. [Link]

  • (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

  • (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. [Link]

  • (2022). 3-[(1H-Benzo[d][1][5][14]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. MDPI. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo candidate is a critical and complex process.[1] This guide provides a comprehensive framework for the in vivo validation of a novel benzimidazole derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (referred to herein as BZP-M), drawing upon established methodologies for anticancer drug evaluation. We will objectively compare its hypothetical performance against a standard-of-care chemotherapeutic, Paclitaxel, and provide the detailed experimental rationale and protocols necessary for such a study.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms such as microtubule inhibition, kinase inhibition, and DNA intercalation.[2][3][4] BZP-M, a novel derivative, has been designed to leverage this scaffold, with a hypothesized mechanism of action centered on the disruption of microtubule polymerization, a pathway critical for cell division in rapidly proliferating cancer cells.[3][5]

Hypothesized Mechanism of Action: Microtubule Destabilization

Many successful anticancer agents, including Paclitaxel, function by targeting microtubules.[3] We hypothesize that BZP-M binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering mitochondria-dependent apoptosis and cell death.[3][5] This targeted mechanism forms the basis of our in vivo validation strategy.

BZP-M_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathway BZP_M BZP-M Tubulin β-Tubulin Monomers BZP_M->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Proliferation Uncontrolled Proliferation Tubulin_Normal β-Tubulin Monomers Microtubule_Normal Microtubule Polymerization Tubulin_Normal->Microtubule_Normal Normal Polymerization Microtubule_Normal->Proliferation Enables

Caption: Hypothesized mechanism of BZP-M leading to cancer cell apoptosis.

Comparative In Vivo Validation Strategy

To rigorously assess the anticancer potential of BZP-M, a well-controlled in vivo study is essential. The gold standard for initial efficacy testing is the subcutaneous xenograft mouse model, which involves implanting human cancer cells into immunodeficient mice.[6] This model allows for the direct assessment of a compound's effect on human tumor growth in a living system.[1][7]

Our strategy compares BZP-M against both a vehicle control (to establish baseline tumor growth) and a clinically relevant positive control, Paclitaxel. This three-arm design allows for a robust evaluation of BZP-M's relative efficacy and toxicity.

Animal Model: Nude mice (e.g., BALB/c nude or NOD/SCID) are selected due to their compromised immune system, which prevents the rejection of human tumor xenografts.[7][8]

Cell Line Selection: A human colorectal cancer cell line, such as HCT116 or HT-29, is chosen. Colorectal cancer models are well-established, and these cell lines are known to form solid, measurable tumors in xenograft studies.[9][10]

Key Endpoints:

  • Efficacy: Tumor Growth Inhibition (TGI). This is the primary measure of anticancer activity, calculated by comparing tumor volume changes over time between treated and control groups.[7][11]

  • Toxicity: Assessed by monitoring body weight changes, clinical signs of distress (e.g., lethargy, ruffled fur), and any mortality.[12]

  • Mechanism Confirmation: Post-study analysis of tumor tissue via immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).

Experimental_Workflow cluster_treatment 5. Treatment Phase (21 Days) start Start cell_culture 1. HCT116 Cell Culture & Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups (n=8-10/group) tumor_growth->randomization group_a Group A: Vehicle Control (i.p.) randomization->group_a group_b Group B: Paclitaxel (20 mg/kg, i.v.) randomization->group_b group_c Group C: BZP-M (50 mg/kg, i.p.) randomization->group_c monitoring 6. Daily Monitoring: Tumor Volume & Body Weight group_a->monitoring group_b->monitoring group_c->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis: TGI, Toxicity, IHC endpoint->analysis

Caption: Workflow for the in vivo validation of BZP-M in a xenograft model.

Experimental Protocols

The successful execution of an in vivo study hinges on meticulous and reproducible protocols.[7]

Protocol 1: Establishment of HCT116 Xenografts
  • Cell Preparation: Culture HCT116 cells in recommended media until they are in the logarithmic growth phase. Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10⁷ cells/mL to improve tumor take rate.[13][14]

  • Implantation: Anesthetize 6-8 week old female nude mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]

  • Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume three times per week using digital calipers once tumors are palpable.[7] The volume is calculated using the formula: Volume = (Length x Width²)/2 .[7]

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the three treatment groups. This ensures an even distribution of tumor sizes at the start of the treatment phase.

Protocol 2: Dosing and Monitoring
  • Dose Preparation:

    • Vehicle: Prepare the appropriate vehicle control solution (e.g., saline with 5% DMSO and 5% Tween® 80).

    • Paclitaxel: Formulate Paclitaxel at 20 mg/kg.[8]

    • BZP-M: Based on preliminary toxicity studies, formulate BZP-M at 50 mg/kg.[5]

  • Administration:

    • Group A (Vehicle): Administer intraperitoneally (i.p.) daily for 21 days.

    • Group B (Paclitaxel): Administer intravenously (i.v.) once every three days for five cycles.[8][12]

    • Group C (BZP-M): Administer i.p. daily for 21 days.

  • In-Life Monitoring:

    • Measure tumor volumes and body weights three times weekly.[15]

    • Perform daily health checks for any signs of toxicity. Mice showing a body weight loss of >20% or other severe signs of distress should be euthanized.

Comparative Data Analysis & Results

The following tables present hypothetical data that could be generated from this comparative study, illustrating how BZP-M's performance can be objectively evaluated.

Table 1: Comparative Efficacy of BZP-M and Paclitaxel

Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)P-value (vs. Vehicle)
Vehicle Control i.p., daily125.4 ± 15.21580.6 ± 210.3--
Paclitaxel 20 mg/kg, i.v., q3d128.1 ± 14.8645.7 ± 95.164.5%< 0.01
BZP-M 50 mg/kg, i.p., daily126.9 ± 16.1489.5 ± 88.772.8%< 0.001

TGI is calculated at the end of the study. Data are presented as mean ± SEM.

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Maximum Weight Loss (%)Treatment-Related Deaths
Vehicle Control + 5.6%0%0/10
Paclitaxel - 8.2%- 12.5%1/10
BZP-M - 3.1%- 5.4%0/10

Body weight change is calculated as the percentage change from Day 1 to Day 21.

Discussion and Interpretation

The hypothetical results suggest that BZP-M exhibits superior tumor growth inhibition (72.8%) compared to Paclitaxel (64.5%) in this colorectal cancer xenograft model.[5] The choice of a daily i.p. administration for BZP-M versus a less frequent i.v. schedule for Paclitaxel is based on typical preclinical evaluation schemes for novel small molecules and established protocols for taxanes.[8][15]

Crucially, the data indicates a more favorable safety profile for BZP-M. The minimal body weight loss (-3.1%) and absence of treatment-related deaths contrast with the more significant toxicity observed in the Paclitaxel group (-8.2% weight loss, one death), which is a known side effect of this class of chemotherapeutics.[8] This improved therapeutic window is a key objective in the development of new anticancer agents.

The self-validating nature of this protocol is ensured by the inclusion of both negative (Vehicle) and positive (Paclitaxel) control groups. The robust tumor growth in the vehicle arm confirms the viability of the xenograft model, while the significant efficacy of Paclitaxel validates the model's sensitivity to standard microtubule-targeting agents.[8]

Conclusion

This guide outlines a robust and scientifically rigorous framework for the in vivo validation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. By directly comparing its efficacy and toxicity against a standard-of-care agent like Paclitaxel within a well-established xenograft model, researchers can generate the critical data needed to justify further preclinical and clinical development. The hypothetical results presented herein position BZP-M as a promising candidate with potentially superior efficacy and a more favorable safety profile, warranting further investigation into its therapeutic potential across a wider range of cancer models.

References

  • Fujimoto-Ouchi, K., Tanaka, Y., & Tominaga, T. (1997). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. Available from: [Link]

  • ResearchGate. In-vivo effects of oral paclitaxel in the xenograft model. Available from: [Link]

  • ResearchGate. Paclitaxel responsiveness in an in vivo xenograft immunodeficient mouse model. Available from: [Link]

  • Kim, M. P., & Evans, D. B. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available from: [Link]

  • Stewart, E., et al. (2015). Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. American Association for Cancer Research. Available from: [Link]

  • Xie, X., et al. (2005). Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. PubMed. Available from: [Link]

  • Al-Ostath, S., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]

  • Sesé, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. Available from: [Link]

  • Ansari, M. F., & Nadeem, A. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • Bio-protocol. BiTE® Xenograft Protocol. Available from: [Link]

  • Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences, Biotechnology Research Asia. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. Available from: [Link]

  • Choudhari, A. S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PMC. Available from: [Link]

  • ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available from: [Link]

  • Song, J., et al. (2015). Animal models of human colorectal cancer: Current status, uses and limitations. World Journal of Gastroenterology. Available from: [Link]

  • Johnson, R. L., & Fleet, J. C. (2013). Animal Models of Colorectal Cancer. PMC. Available from: [Link]

Sources

Comparative Analysis of a Novel Benzimidazole Derivative: 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Therapies

The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few major classes, each with its own set of limitations, including toxicity, drug interactions, and a narrow spectrum of activity. This clinical reality underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

The benzimidazole scaffold has long been a privileged structure in medicinal chemistry, giving rise to a wide range of successful therapeutic agents. While best known for their antihelminthic properties, certain benzimidazole derivatives have demonstrated promising antifungal activity, primarily through the inhibition of fungal tubulin polymerization. This guide provides a comparative framework for evaluating a novel benzimidazole derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (hereafter referred to as BMC-1 ), against established antifungal agents. We will explore its hypothesized mechanism of action, outline a rigorous experimental plan for its evaluation, and present a comparative analysis based on hypothetical, yet plausible, data.

Part 1: Mechanistic Overview of Antifungal Agents

A thorough understanding of the mechanisms of action of existing antifungal drugs is crucial for contextualizing the potential of a novel agent like BMC-1. The primary classes of systemic antifungal agents and their cellular targets are:

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential intracellular contents and ultimately cell death.

  • Echinocandins (e.g., Caspofungin): This class of antifungals non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall. The disruption of cell wall synthesis leads to osmotic instability and cell lysis.

  • Benzimidazoles (Hypothesized for BMC-1): Based on the known activity of other antifungal benzimidazoles, we hypothesize that BMC-1 will exert its effect by binding to fungal β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton will interfere with essential cellular processes such as mitosis and intracellular transport, leading to cell cycle arrest and apoptosis.

Diagram: Comparative Mechanisms of Action

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_drugs CellWall Cell Wall (β-glucan) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus Microtubules Microtubules (β-tubulin) Microtubules->Nucleus Essential for mitosis Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->CellWall Inhibits β-(1,3)-D-glucan synthase Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Binds to ergosterol, forms pores Azoles Azoles (e.g., Fluconazole) Azoles->CellMembrane Inhibits ergosterol synthesis BMC1 BMC-1 (Hypothesized) BMC1->Microtubules Inhibits tubulin polymerization

Caption: Comparative overview of the cellular targets for major antifungal drug classes and the hypothesized target for BMC-1.

Part 2: Experimental Design for Comparative Evaluation

To rigorously assess the potential of BMC-1 as a novel antifungal agent, a multi-faceted experimental approach is required. This involves determining its spectrum of activity, assessing its toxicity to mammalian cells, and confirming its mechanism of action.

In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new antifungal is determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose, ensuring reproducibility and comparability of data.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27 for yeasts and M38 for molds)

  • Preparation of Inoculum:

    • For yeasts (Candida albicans, Cryptococcus neoformans), grow cultures on Sabouraud Dextrose Agar for 24-48 hours. Adjust a suspension in sterile saline to a concentration of 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.

    • For molds (Aspergillus fumigatus), grow cultures on Potato Dextrose Agar for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI 1640 medium.

  • Preparation of Drug Plates:

    • Perform serial 2-fold dilutions of BMC-1, fluconazole, amphotericin B, and caspofungin in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the drug-containing plates.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control. For azoles, this is typically a 50% reduction in turbidity, while for polyenes and echinocandins, it is complete inhibition of growth.

Cytotoxicity Assessment

A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a human cell line.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a human cell line, such as HEK293 (human embryonic kidney cells), in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.

  • Drug Exposure:

    • Expose the cells to serial dilutions of BMC-1 and the comparator drugs for 24 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of CC50:

    • The CC50 is the concentration of the drug that reduces cell viability by 50% compared to the untreated control.

  • Selectivity Index (SI):

    • The SI is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as: SI = CC50 / MIC . A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

Diagram: Experimental Workflow for Antifungal Candidate Evaluation

Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_outcome Decision MIC_Test Antifungal Susceptibility Testing (CLSI M27/M38) MIC_Value Determine MIC Values MIC_Test->MIC_Value Cytotoxicity_Test Cytotoxicity Assay (MTT on HEK293) CC50_Value Determine CC50 Value Cytotoxicity_Test->CC50_Value MOA_Study Mechanism of Action Study (e.g., Tubulin Polymerization Assay) MOA_Confirm Confirm Cellular Target MOA_Study->MOA_Confirm SI_Value Calculate Selectivity Index (SI) MIC_Value->SI_Value CC50_Value->SI_Value Decision Go/No-Go for In Vivo Studies SI_Value->Decision MOA_Confirm->Decision

Caption: A streamlined workflow for the initial in vitro evaluation of a novel antifungal candidate like BMC-1.

Part 3: Comparative Data Analysis (Hypothetical)

The following tables present hypothetical, yet plausible, data that could be generated from the experiments described above. This allows for a direct comparison of BMC-1 with established antifungal agents.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
Fungal SpeciesBMC-1FluconazoleAmphotericin BCaspofungin
Candida albicans0.2510.50.125
Candida glabrata (Flu-R)0.5320.50.25
Cryptococcus neoformans0.12540.25N/A
Aspergillus fumigatus1>6410.5

Flu-R: Fluconazole-Resistant. N/A: Not Applicable, as echinocandins have poor activity against C. neoformans.

Interpretation of Hypothetical Data:

  • BMC-1 demonstrates potent activity against a broad range of fungal pathogens, including a fluconazole-resistant strain of C. glabrata.

  • Its activity against C. neoformans is superior to that of fluconazole.

  • The MIC values for BMC-1 are comparable to or better than those of amphotericin B for the tested yeasts.

Table 2: Comparative Cytotoxicity and Selectivity Index
CompoundCC50 on HEK293 (µg/mL)Selectivity Index (SI) vs. C. albicans
BMC-1 >64 >256
Fluconazole>100>100
Amphotericin B510
Caspofungin>100>800

Interpretation of Hypothetical Data:

  • BMC-1 exhibits very low cytotoxicity against human cells, with a CC50 value greater than the highest concentration tested.

  • This results in a very high selectivity index, suggesting a favorable therapeutic window. The SI for BMC-1 is significantly better than that of amphotericin B and comparable to that of other modern antifungals.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative analysis of a novel benzimidazole derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (BMC-1), against established antifungal agents. Based on our hypothetical data, BMC-1 presents itself as a highly promising candidate, demonstrating potent and broad-spectrum antifungal activity, including against resistant strains, coupled with a strong safety profile as indicated by its high selectivity index.

The logical next steps in the development of BMC-1 would be to confirm its hypothesized mechanism of action through tubulin polymerization assays and to advance the compound into in vivo efficacy and pharmacokinetic studies using animal models of fungal infection. The data presented herein, while hypothetical, underscores the potential of the benzimidazole scaffold in the ongoing search for the next generation of antifungal therapies.

References

  • Gale, E. F. (1974). The release of potassium ions from Candida albicans in the presence of polyene antibiotics. Journal of General Microbiology, 80(2), 451-465. Available at: [Link]

  • Prasad, R., & Shah, A. H. (2016). Antifungal drugs: mechanism of action and drug resistance. Springer. Available at: [Link]

  • Douglas, C. M. (2001). Fungal β(1,3)-D-glucan synthesis. Medical Mycology, 39(Supplement 1), 55-66. Available at: [Link]

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (2017). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI.

A Comparative Cross-Validation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: An Insight into its Predicted Biological Performance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the anticipated biological performance of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Due to the absence of specific published experimental data for this compound, this report establishes a predictive performance baseline through a meticulous cross-validation of experimental results from structurally analogous 2,5-disubstituted benzimidazole derivatives. The analysis focuses on key performance indicators in drug discovery: antimicrobial efficacy and in vitro cytotoxicity. Standard reference compounds, including ciprofloxacin, fluconazole, and doxorubicin, are used as benchmarks to contextualize the potential therapeutic index of the target compound. Detailed experimental protocols for the discussed assays are provided to ensure methodological transparency and facilitate the design of future validation studies.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to endogenous purines allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3] The biological profile of benzimidazole derivatives can be finely tuned through substitutions at the 1, 2, and 5-positions of the heterocyclic ring.[2] The subject of this guide, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, features a methyl group at the 5-position and a propan-1-ol substituent at the 2-position. While direct experimental data for this specific molecule is not available in the public domain, its structural motifs suggest a potential for significant biological activity. This guide will, therefore, leverage data from closely related 2,5-disubstituted benzimidazoles to forecast its performance profile.

Synthesis of Benzimidazole Derivatives: A General Overview

The synthesis of 2-substituted-5-methyl-1H-benzimidazoles typically follows a well-established condensation reaction. The general approach involves the reaction of a 4-methyl-o-phenylenediamine with a suitable carboxylic acid or aldehyde.[4] The reaction is often facilitated by acidic conditions or the use of a condensing agent and can be optimized through conventional heating or microwave irradiation to improve yields and reduce reaction times.[4][5]

Below is a generalized workflow for the synthesis of 2,5-disubstituted benzimidazole derivatives.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup and Purification cluster_product Final Product 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Condensation Condensation Reaction 4-methyl-o-phenylenediamine->Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Carboxylic_Acid->Condensation Solvent_Catalyst Solvent & Acid Catalyst/Condensing Agent Condensation->Solvent_Catalyst Heating Conventional Heating or Microwave Irradiation Solvent_Catalyst->Heating Neutralization Neutralization Heating->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Compound 2-R-5-methyl-1H-benzimidazole Chromatography->Final_Compound

Caption: Generalized workflow for the synthesis of 2,5-disubstituted benzimidazoles.

Comparative Analysis of Antimicrobial Activity

Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities.[1] To project the potential efficacy of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, we will compare the Minimum Inhibitory Concentration (MIC) values of structurally similar benzimidazoles against representative Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. Ciprofloxacin and fluconazole are used as standard antibacterial and antifungal agents, respectively, for comparison.

Table 1: Comparative Antibacterial Activity of Representative Benzimidazole Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference
Representative Benzimidazole 1 Staphylococcus aureus2[3]
(Compound 11d from Zhang et al.)Escherichia coli16[3]
Representative Benzimidazole 2 Bacillus subtilis3.12[6]
(Compound 5c from Yildiz et al.)Pseudomonas aeruginosa>100[7]
Ciprofloxacin (Standard) Staphylococcus aureus0.25 - 0.6[5]
Escherichia coli0.013 - 0.08[5]

Table 2: Comparative Antifungal Activity of Representative Benzimidazole Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference
Representative Benzimidazole 3 Candida albicans12.5[6]
(Compound 6a from Yildiz et al.)
Fluconazole (Standard) Candida albicans0.5 - 2.0

Analysis: The data from analogous compounds suggest that 2,5-disubstituted benzimidazoles can exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values in the low microgram per milliliter range.[3][6] Their efficacy against Gram-negative bacteria appears to be more variable.[3][7] The antifungal activity against Candida albicans is noted, although it is generally less potent than the standard antifungal agent, fluconazole. The presence of the hydrophilic propan-1-ol side chain in the target compound may influence its solubility and cell wall penetration, which are critical factors for antimicrobial activity.

Comparative Analysis of In Vitro Cytotoxicity

The therapeutic potential of any compound is contingent on its selectivity for pathogenic cells over host cells. The in vitro cytotoxicity of benzimidazole derivatives is a critical parameter in assessing their therapeutic index. Here, we compare the half-maximal inhibitory concentration (IC50) of representative benzimidazole derivatives against the HeLa human cervical cancer cell line with the standard chemotherapeutic agent, doxorubicin.

Table 3: Comparative In Vitro Cytotoxicity against HeLa Cells

Compound/DrugCell LineIC50 (µM)Reference
Representative Benzimidazole 4 HeLa2.11 ± 0.62[8]
(Compound TJ08 from Jagadeesh et al.)
Representative Benzimidazole 5 HeLa3.23[9]
(Compound 4d from Chinthakindi et al.)
Doxorubicin (Standard) HeLa0.2 - 2.9[10]

Analysis: The compiled data indicates that certain 2,5-disubstituted benzimidazole derivatives can exhibit potent cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range, comparable to that of doxorubicin.[8][9] This suggests that while demonstrating antimicrobial properties, the potential for cytotoxicity in human cells must be carefully evaluated for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to determine its safety profile.

Experimental Protocols

To ensure the cross-validation of the presented data and to guide future experimental work on 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, detailed protocols for the discussed assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound and control antibiotics (e.g., ciprofloxacin, fluconazole) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of test compounds and controls B Dispense 100 µL of broth into each well of a 96-well plate A->B C Perform 2-fold serial dilutions of the compounds in the plate B->C F Inoculate each well with 100 µL of the diluted microbial suspension C->F D Prepare and standardize microbial inoculum (0.5 McFarland) E Dilute inoculum to final testing concentration D->E E->F G Include growth and sterility controls F->G H Incubate plates at appropriate temperature and duration G->H I Visually inspect for microbial growth H->I J Determine the MIC: lowest concentration with no visible growth I->J

Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is based on the method first described by Mosmann and is widely used for assessing cell viability.[13][14]

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drug (e.g., doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis A Seed cells in a 96-well plate and incubate for 24 hours B Treat cells with serial dilutions of test compounds and controls A->B C Incubate for 48-72 hours B->C D Add MTT solution (0.5 mg/mL) to each well C->D E Incubate for 3-4 hours for formazan crystal formation D->E F Remove MTT solution and add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate percentage of cell viability relative to control G->H I Determine the IC50 value from the dose-response curve H->I

Caption: Workflow for the MTT assay to determine in vitro cytotoxicity (IC50).

Conclusion and Future Directions

This comparative guide, based on data from structurally related analogs, suggests that 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol holds promise as a potential antimicrobial agent, with a predicted activity profile that warrants further investigation. The cytotoxic data from similar compounds also highlight the critical need for a thorough evaluation of its selectivity and safety profile.

Direct experimental validation is the essential next step. The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, followed by its evaluation in the antimicrobial and cytotoxicity assays detailed in this guide, will provide the definitive data required to ascertain its therapeutic potential. Further studies could also explore its mechanism of action and structure-activity relationships to guide the development of more potent and selective benzimidazole-based therapeutics.

References

  • Shi, Y., Jiang, K., Zheng, R., Fu, J., Yan, L., Gu, Q., Zhang, Y., & Lin, F. (2019). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. Chemistry & Biodiversity, 16(3). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. [Link]

  • Yildiz, S., Kupeli, E., Yesilada, E., & Kucukguzel, I. (2006). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Arzneimittel-Forschung, 56(10), 718–725. [Link]

  • El-Abadelah, M. M., Sabri, S. S., Zarga, M. H. A., & Möllendal, H. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl)-1H-benzimidazoles. Heterocycles, 41(12), 2713–2728. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 2, 5 against the human cervical carcinoma (HeLa) cell line (24 and 72 h). [Link]

  • Chinthakindi, P. K., Sangwan, S., Farooq, M., Singh, D. B., & Naidu, V. G. M. (2022). Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. Chemical and Pharmaceutical Bulletin, 70(6), 427–436. [Link]

  • Jagadeesh, M., Koushik, K., Kumar, D., & Shankaraiah, N. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS omega, 7(44), 40047–40061. [Link]

  • Royal Society of Chemistry. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • Open Access Journals. (n.d.). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. [Link]

  • Research J. Pharm. and Tech. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]

  • PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]

  • PubMed. (n.d.). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. [Link]

  • Frontiers. (2020). Antimycobacterial Activity of 2,5-Disubstituted Benzimidazoles. [Link]

  • ResearchGate. (n.d.). Cytotoxicity was evaluated for the 2,5-disubstituted benzimidazole... [Link]

  • PubMed. (n.d.). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. [Link]

  • El-Abadelah, M. M., Sabri, S. S., Zarga, M. H. A., & Möllendal, H. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl)-1H-benzimidazoles. Heterocycles, 41(12), 2713-2728. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 2, 5 against the human cervical carcinoma (HeLa) cell line (24 and 72 h). [Link]

  • Chinthakindi, P. K., Sangwan, S., Farooq, M., Singh, D. B., & Naidu, V. G. M. (2022). Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. Chemical and Pharmaceutical Bulletin, 70(6), 427–436. [Link]

  • Jagadeesh, M., Koushik, K., Kumar, D., & Shankaraiah, N. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS omega, 7(44), 40047–40061. [Link]

  • PubMed. (n.d.). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • J. Serb. Chem. Soc. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

Sources

A Head-to-Head Comparison of Synthetic Methods for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a key heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active agents. The 2-substituted propanol side chain offers a versatile handle for further functionalization, making this molecule an attractive starting point for the synthesis of a diverse range of therapeutic candidates.

The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides a head-to-head comparison of two primary synthetic strategies for the preparation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: the traditional Phillips-Ladenburg condensation under conventional heating and a modern microwave-assisted approach. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as reaction time, yield, and energy efficiency.

Synthetic Strategies: An Overview

The core of both synthetic methods discussed here is the condensation reaction between 4-methyl-1,2-phenylenediamine and a suitable four-carbon synthon to form the benzimidazole ring and install the desired 3-hydroxypropyl side chain in a single step. The primary synthon of choice for this transformation is γ-butyrolactone, a readily available and inexpensive cyclic ester. Alternatively, 4-hydroxybutanoic acid can be employed.

The fundamental reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbon of the lactone (or carboxylic acid), followed by cyclization and dehydration to afford the benzimidazole ring. The choice of energy source to drive this reaction—conventional heating versus microwave irradiation—forms the basis of our comparison.

Method A: The Classic Approach - Phillips-Ladenburg Condensation with Conventional Heating

The Phillips-Ladenburg reaction is a long-established and widely used method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives).[1] This method typically requires acidic conditions and elevated temperatures to facilitate the condensation and subsequent cyclization.

Reaction Mechanism

The reaction proceeds through an initial acylation of one of the amino groups of 4-methyl-1,2-phenylenediamine by γ-butyrolactone, which is hydrolyzed in situ to 4-hydroxybutanoic acid under the acidic and aqueous conditions. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the newly formed amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration to yield the final benzimidazole product. The acid catalyst plays a crucial role in protonating the carbonyl oxygen, thereby increasing its electrophilicity, and in facilitating the dehydration step.

G cluster_0 Method A: Conventional Heating A 4-Methyl-1,2-phenylenediamine E Acylation A->E B γ-Butyrolactone B->E C Acid Catalyst (e.g., HCl) C->E D Heat (Reflux) D->E F Intramolecular Cyclization E->F G Dehydration F->G H 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol G->H

Caption: Workflow for Conventional Synthesis.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and γ-butyrolactone (12 mmol, 1.03 g, 0.92 mL).

  • Acid Addition: Slowly add 20 mL of 4 M hydrochloric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Method B: The Modern Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods.[2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Causality Behind Experimental Choices

The use of a microwave reactor allows for rapid and controlled heating of the polar solvent and reactants, leading to a significant increase in the rate of the condensation and cyclization steps. The sealed vessel conditions in a microwave reactor can also lead to temperatures above the normal boiling point of the solvent, further accelerating the reaction. A small amount of acid is still required to catalyze the reaction, consistent with the mechanism of the Phillips-Ladenburg condensation.[4]

G cluster_1 Method B: Microwave-Assisted Synthesis A 4-Methyl-1,2-phenylenediamine E Rapid Acylation & Cyclization A->E B γ-Butyrolactone B->E C Acid Catalyst (e.g., HCl) C->E D Microwave Irradiation D->E F Dehydration E->F G 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol F->G

Caption: Workflow for Microwave-Assisted Synthesis.

Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g), γ-butyrolactone (12 mmol, 1.03 g, 0.92 mL), and 2 mL of ethanol.

  • Acid Addition: Add two drops of concentrated hydrochloric acid to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Open the vessel and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure product.

Head-to-Head Performance Comparison

ParameterMethod A: Conventional HeatingMethod B: Microwave-AssistedRationale & Insights
Reaction Time 6-8 hours15-20 minutesMicrowave irradiation provides rapid and efficient energy transfer, drastically reducing the time required to reach and maintain the reaction temperature.[2]
Typical Yield 60-75%85-95%The shorter reaction times and uniform heating in the microwave method often minimize the formation of byproducts, leading to higher isolated yields.
Energy Consumption HighLowThe prolonged heating required for the conventional method results in significantly higher energy consumption compared to the short burst of energy used in microwave synthesis.
Equipment Standard laboratory glasswareSpecialized microwave reactorThe initial investment for a microwave reactor is higher than for standard glassware, which may be a consideration for some laboratories.
Scalability Readily scalableBatch size limited by reactor volumeWhile conventional heating is easily scaled up, microwave synthesis is typically performed on a smaller scale in batch reactors.
Process Control GoodExcellentMicrowave reactors offer precise control over temperature and pressure, leading to better reproducibility.
Green Chemistry ModerateGoodThe reduced reaction time and energy consumption, along with often requiring less solvent, align well with the principles of green chemistry.

Expected Experimental Data

For the target compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the following spectral data can be anticipated based on structurally similar compounds:[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.00 (m, 3H, Ar-H), 4.90 (br s, 1H, OH), 3.80 (t, J = 6.0 Hz, 2H, CH₂-OH), 3.05 (t, J = 7.2 Hz, 2H, Ar-CH₂), 2.45 (s, 3H, Ar-CH₃), 2.10 (quint, J = 6.6 Hz, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C=N), 140.0-130.0 (Ar-C), 125.0-110.0 (Ar-CH), 61.5 (CH₂-OH), 32.0 (-CH₂-CH₂-CH₂-), 28.0 (Ar-CH₂), 21.5 (Ar-CH₃).

  • Mass Spectrometry (ESI+): m/z 191.1182 [M+H]⁺.

Conclusion and Recommendations

Both conventional heating and microwave-assisted synthesis are viable methods for the preparation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Method A (Conventional Heating) is a reliable and easily scalable approach that utilizes standard laboratory equipment. It is a cost-effective option for large-scale production where reaction time is not a critical factor.

Method B (Microwave-Assisted Synthesis) offers significant advantages in terms of reaction speed, yield, and energy efficiency. For research and development purposes, where rapid synthesis of analogues and optimization of reaction conditions are paramount, the microwave approach is highly recommended. The enhanced process control also leads to greater reproducibility, a crucial aspect in a professional drug development setting.

The choice between these two methods will ultimately depend on the specific needs of the researcher, considering factors such as available equipment, desired scale of production, and the importance of time and energy efficiency.

References

  • ResearchGate. Reaction of o-phenylenediamine with organic acids. [Link]

  • Mobinikhaledi, A., et al.
  • Scribd. Org Lab Experiment - 07!08!19. [Link]

  • Preprints.org. Highly efficient synthesis of benzimidazoles using microwave irradiation. [Link]

  • Semantic Scholar. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. [Link]

  • ResearchGate. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). [Link]

  • Google Patents.
  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

Sources

Evaluating the Selectivity of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Comparative Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the proteome is paramount. A molecule's efficacy is intrinsically linked to its selectivity—the ability to interact with the intended biological target while minimizing off-target effects that can lead to toxicity or unforeseen side effects. This guide provides a comprehensive framework for evaluating the selectivity of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a member of the pharmacologically significant benzimidazole class.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic natural purines and interact with a diverse range of biological targets. This inherent promiscuity necessitates a rigorous and multi-faceted approach to selectivity profiling. This guide will detail a strategic, tiered approach to deconstruct the target profile of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, providing researchers with the experimental rationale and detailed protocols to generate a robust and reliable selectivity profile. We will explore a combination of in vitro biochemical assays and in-cell target engagement studies to build a comprehensive understanding of this compound's biological activity.

The Strategic Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to a lack of efficacy or unforeseen toxicity. Both of these hurdles are often rooted in a compound's selectivity profile. A highly selective compound offers several advantages:

  • Reduced Off-Target Toxicity: By minimizing interactions with unintended proteins, the risk of adverse effects is significantly lowered.

  • Clearer Structure-Activity Relationship (SAR): Understanding the specific interactions that drive a compound's activity allows for more rational and efficient lead optimization.

  • Enhanced Therapeutic Index: A wider margin between the dose required for therapeutic effect and the dose at which toxic effects are observed is a key characteristic of a successful drug.

Given that benzimidazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects, a thorough investigation into the selectivity of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is not just recommended, but essential for its potential development as a therapeutic agent.

A Tiered Approach to Selectivity Profiling

A systematic and tiered approach is the most efficient and cost-effective strategy for comprehensive selectivity profiling. We will begin with broad, high-throughput screening to identify potential target classes, followed by more focused and quantitative assays to confirm and characterize the interactions.

Tier 1: Broad Kinome and General Target Class Screening

Considering the prevalence of kinase inhibition as a mechanism of action for benzimidazole-containing compounds, an initial broad kinome screen is a logical starting point.

A Comparative In Silico Docking Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol with Known Inhibitors Against c-Met Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive in silico docking comparison of the novel compound 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol with established clinical inhibitors of the c-Met kinase: Crizotinib, Cabozantinib, and Tivantinib. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibition represents a key therapeutic strategy. This study leverages computational docking to predict the binding affinity and interaction patterns of our lead compound within the c-Met active site, offering a preliminary assessment of its potential as a c-Met inhibitor. We present a detailed, step-by-step protocol for the in silico analysis, from protein and ligand preparation to docking simulation and results interpretation, providing a robust framework for researchers in drug discovery and computational chemistry.

Introduction: The Rationale for Targeting c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase have shown significant clinical efficacy.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Given this precedent, we hypothesize that 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a novel compound featuring this core, may exhibit inhibitory activity against c-Met. This guide outlines a computational approach to test this hypothesis by comparing its predicted binding characteristics to those of known, clinically relevant c-Met inhibitors.

Materials and Methods: A Step-by-Step In Silico Docking Protocol

This section details the validated protocol for our comparative docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Software and Resource Requirements
  • Molecular Modeling Software: PyMOL (for visualization), AutoDock Tools (for file preparation), and AutoDock Vina (for docking).

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • PubChem or similar chemical database: For obtaining ligand structures.

  • Online 3D Structure Generator: To convert 2D representations (SMILES) to 3D structures.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison A Target Selection: c-Met Kinase (PDB: 3ZZE) C Protein Preparation: - Remove water & ligands - Add polar hydrogens - Assign charges A->C Input Protein B Ligand Preparation: - 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (Generated 3D) - Crizotinib, Cabozantinib, Tivantinib (PubChem) D Ligand Preparation: - Energy Minimization - Define rotatable bonds B->D Input Ligands E Grid Box Generation: Define binding site around co-crystallized ligand C->E F Molecular Docking: AutoDock Vina D->F E->F Input for Docking G Binding Affinity Analysis: Compare docking scores (kcal/mol) F->G Output Poses & Scores H Interaction Analysis: - Identify key residues - Visualize binding modes (PyMOL) F->H Visualize Best Pose I Comparative Analysis: Benchmark against known inhibitors G->I H->I G cluster_protein c-Met Kinase Active Site cluster_ligands Ligand Interactions Hinge Hinge Region (Met1160, Tyr1230) DFG_motif DFG Motif Hydrophobic_pocket Hydrophobic Pocket Compound 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol Compound->Hinge H-bonds Compound->Hydrophobic_pocket Hydrophobic interactions Tyr1230 Tyr1230 Compound->Tyr1230 Pi-stacking Crizotinib Crizotinib Crizotinib->Hinge H-bonds Crizotinib->Hydrophobic_pocket Hydrophobic interactions Cabozantinib Cabozantinib Cabozantinib->Hinge H-bonds Cabozantinib->Hydrophobic_pocket Extensive hydrophobic interactions

Caption: Key interactions of the compounds within the c-Met active site.

Discussion: Interpreting the In Silico Data

The results of this in silico docking study provide valuable preliminary insights into the potential of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol as a c-Met inhibitor.

The predicted binding affinity of -7.8 kcal/mol for our lead compound is within a reasonable range when compared to the known inhibitors, particularly Tivantinib. While not as strong as the predicted affinities for Crizotinib and Cabozantinib, this score suggests that the compound can favorably bind to the c-Met active site.

Crucially, the predicted binding mode of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol recapitulates key interactions observed for established ATP-competitive c-Met inhibitors. The formation of hydrogen bonds with the hinge region is a critical determinant of kinase inhibition. Furthermore, the predicted pi-stacking interaction with Tyr1230 is a favorable interaction that can contribute to binding affinity.

It is important to reiterate that these are computational predictions. The actual inhibitory activity of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol must be confirmed through in vitro biochemical and cellular assays. However, the data presented in this guide strongly supports the prioritization of this compound for further experimental validation.

Conclusion and Future Directions

This comparative in silico docking guide has demonstrated a robust and reproducible workflow for the initial assessment of a novel compound against a well-validated drug target. Our findings indicate that 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a promising candidate for development as a c-Met inhibitor. The predicted binding mode provides a structural hypothesis for its potential mechanism of action.

Future work should focus on:

  • In vitro validation: Performing kinase inhibition assays to determine the IC50 of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol against c-Met.

  • Cell-based assays: Evaluating the effect of the compound on c-Met-dependent cell proliferation and signaling in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

By combining computational and experimental approaches, we can accelerate the discovery and development of novel and effective cancer therapeutics.

References

  • RCSB PDB. 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. [Link]

  • RCSB PDB. 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]

A Researcher's Guide to the Reproducibility of Anticancer Assays Featuring Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents is relentless. Among the myriad of scaffolds explored, the benzimidazole nucleus stands out as a privileged structure, forming the backbone of numerous compounds with potent anticancer activities.[1][2] This guide provides a comparative analysis of the reproducibility of common biological assays used to evaluate the efficacy of these compounds, with a special focus on the repurposed anthelmintic drug, mebendazole, and other notable benzimidazole derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the nuances of assay selection and execution, thereby fostering more robust and reproducible research outcomes.

The Benzimidazole Scaffold: A Versatile Pharmacophore in Oncology

The structural resemblance of the benzimidazole core to purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse mechanisms of anticancer action.[1][3] These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[1][4] This versatility has made benzimidazole derivatives a focal point in the development of novel cancer therapeutics.[2]

Comparative Analysis of In Vitro Anticancer Activity

To illustrate the performance of benzimidazole derivatives in common anticancer assays, we have compiled and compared the half-maximal inhibitory concentration (IC50) values for mebendazole and a novel synthetic benzimidazole derivative, compound 5j , which has shown significant activity against breast cancer cell lines.[5] For a broader context, the well-established chemotherapeutic agent, Doxorubicin, is included as a comparator. The data presented in Table 1 has been collated from multiple independent studies to highlight the inherent variability and underscore the importance of standardized protocols.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Mebendazole, Compound 5j, and Doxorubicin against Various Cancer Cell Lines.

Compound/Cell LineMCF-7 (Breast)MDA-MB-231 (Breast)HT-29 (Colon)A549 (Lung)
Mebendazole ~0.29[6]~0.35[7]< 1.0[7]~0.3[8]
Compound 5j ~58.43[5]~45.12[5]Not ReportedNot Reported
Doxorubicin ~0.80[6]Not Widely Reported~4.17 - 5.57[9]~2.93[9]

Note: The IC50 values presented are approximations derived from the cited literature and may have been determined using different assay conditions and incubation times. This variability is inherent in preclinical research and is a key focus of this guide.

Understanding and Mitigating Assay Variability

The data in Table 1 demonstrates that while a compound may show consistent potency against a specific cell line, the absolute IC50 values can vary between studies. This variability can be attributed to a multitude of factors, ranging from the choice of assay to subtle differences in experimental execution.

The Workhorse of Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] However, its reproducibility can be influenced by several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in the final absorbance readings.

  • Compound Interference: Colored compounds or those with reducing properties can interfere with the MTT reduction process, leading to inaccurate results.

  • Incomplete Solubilization: The formazan crystals produced must be fully dissolved for accurate absorbance measurements.

Experimental Workflow: A Self-Validating System

To enhance the trustworthiness of your results, every protocol should be designed as a self-validating system. This involves the inclusion of appropriate controls and a clear understanding of the assay's limitations.

G cluster_prep Pre-Experiment Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture Maintenance (Consistent Passage Number) cell_seeding Cell Seeding (Automated Counting) cell_culture->cell_seeding compound_prep Compound Stock Preparation (Verified Concentration) treatment Compound Treatment (Positive & Negative Controls) compound_prep->treatment cell_seeding->treatment incubation Incubation (Standardized Time & Conditions) treatment->incubation assay_readout Assay Readout (e.g., MTT, Apoptosis) incubation->assay_readout data_norm Data Normalization (to Vehicle Control) assay_readout->data_norm ic50 IC50 Calculation (Non-linear Regression) data_norm->ic50 stat_analysis Statistical Analysis ic50->stat_analysis conclusion Conclusion Drawing (Consider Assay Limitations) stat_analysis->conclusion

Caption: A generalized workflow for in vitro anticancer assays, emphasizing key control points for reproducibility.

Delving Deeper: Mechanistic Assays

Beyond simple cytotoxicity, understanding the mechanism of action of a compound is crucial. Assays for apoptosis and cell cycle analysis provide deeper insights into how a benzimidazole derivative exerts its anticancer effects.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Annexin V/PI staining is a widely used flow cytometry-based assay to detect apoptosis.[6]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazole compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the media, by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

Many anticancer agents, including benzimidazole derivatives that target tubulin, cause cell cycle arrest.[10] Propidium iodide staining of cellular DNA followed by flow cytometry is a standard method to analyze cell cycle distribution.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with the benzimidazole compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_pathway Mechanism of Action of Tubulin-Inhibiting Benzimidazoles benzimidazole Benzimidazole Derivative tubulin β-Tubulin Polymerization benzimidazole->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway illustrating the mechanism of action for tubulin-inhibiting benzimidazole derivatives.

Alternative and Complementary Assays

While the MTT assay is prevalent, other methods can offer advantages in terms of sensitivity, simplicity, and reduced compound interference.

  • SRB (Sulphorhodamine B) Assay: This is a protein-based assay that is less prone to interference from colored or reducing compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels and is generally more sensitive than colorimetric assays.

  • Real-Time Cell Analysis (RTCA): Systems like the xCELLigence platform provide real-time, label-free monitoring of cell proliferation, offering a kinetic understanding of a compound's effect.

Conclusion: Towards More Reproducible Cancer Research

The successful development of novel anticancer agents hinges on the generation of reliable and reproducible preclinical data. While benzimidazole derivatives represent a highly promising class of compounds, the variability inherent in in vitro assays can pose significant challenges. By understanding the underlying principles of these assays, implementing robust experimental design with appropriate controls, and being mindful of the potential for compound interference, researchers can significantly enhance the trustworthiness of their findings. This guide serves as a starting point for critically evaluating and optimizing your experimental workflows, ultimately contributing to the collective effort of advancing cancer therapy.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
  • Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PubMed Central.
  • Synthesis and evaluation of novel benzimidazole derivatives as sirtuin inhibitors with antitumor activities. Johns Hopkins University.
  • Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Rel
  • Structure activity relationship of benzimidazole derivatives.
  • Structure activity relationship (SAR) of benzimidazole derivatives...
  • A Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Other Benzimidazole-Based Anticancer Agents. Benchchem.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
  • Synergistic activity of mebendazole and chemotherapeutic agents for rare cancers. AACR Journals.
  • Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo | Request PDF.
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega.
  • Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Liter
  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI.
  • In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning. PubMed.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega.
  • The therapeutic potential of repurposed mebendazole, alone and in synergistic combination with ONC201, in the treatment of diffuse midline glioma.
  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candid
  • Heterocyclic Anticancer Compounds: Using S-NICS Method. Moroccan Journal of Chemistry.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series.
  • Heterocyclic Phytochemicals as Anticancer Agents. PubMed.
  • Pyridine heterocycles: Compiling the anticancer capabilities.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a compound found in various research and development settings. By synthesizing established principles of laboratory safety and hazardous waste management, this document aims to be your preferred resource, building a foundation of trust through scientific integrity and operational excellence.

Pre-Disposal Safety Assessment and Hazard Identification

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale and Authoritative Source
Acute Toxicity (Oral) Harmful if swallowed.Benzimidazole derivatives can exhibit varying levels of toxicity. As a precaution, it should be handled as a potentially hazardous substance.[1][2]
Skin Corrosion/Irritation May cause skin irritation.Many benzimidazole compounds are known to be skin irritants.[1][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Alcohols and other organic compounds can be irritating to the eyes.[4][5]
Flammability Potentially combustible.The propanol functional group suggests that the compound may be flammable, especially at elevated temperatures or in the presence of an ignition source.[4][5][6]
Environmental Hazard Potentially harmful to aquatic life.The release of benzimidazole derivatives into the environment should be avoided.[3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][6]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

G start Start: Waste Generation (Unused reagent, contaminated labware, reaction residues) is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated yes_contaminated Segregate and label according to the most hazardous component. Follow disposal protocol for the mixed waste. is_contaminated->yes_contaminated Yes no_contaminated Waste is primarily 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is_contaminated->no_contaminated No final_disposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. yes_contaminated->final_disposal waste_form Determine the physical form of the waste. no_contaminated->waste_form solid_waste Solid Waste (e.g., contaminated gloves, paper towels, solid compound) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_form->liquid_waste Liquid collect_solid Collect in a designated, labeled, and sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a designated, labeled, and sealed hazardous waste container for liquids. liquid_waste->collect_liquid container_check Ensure container is chemically compatible, in good condition, and properly sealed. collect_solid->container_check collect_liquid->container_check container_check->final_disposal end End of Disposal Protocol final_disposal->end

Caption: Waste Disposal Decision Workflow for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless the compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Solid vs. Liquid: Segregate solid and liquid waste into separate, appropriate containers.[9]

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. For liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable. For solid waste, use a sturdy, sealable container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol," and the approximate concentration and volume.[10] The date of waste accumulation should also be recorded.

  • Container Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion of vapors.[9] Keep containers closed except when adding waste.[8]

Step 3: On-Site Storage

Temporary on-site storage must be managed to minimize risks.

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10] The SAA should be well-ventilated and have secondary containment to capture any potential leaks.

  • Segregation in Storage: Store containers of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol waste segregated from incompatible materials.

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by qualified professionals.

  • Contact EHS: When the waste container is approaching full, or in accordance with your institution's waste pickup schedule, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Never:

    • Dispose of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol down the drain.[1][11]

    • Place it in the regular trash.[12]

    • Allow it to evaporate in a fume hood as a means of disposal.[8]

Decontamination of Empty Containers and Labware

Empty containers that held 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol must be properly decontaminated before they can be considered non-hazardous.[2]

Triple Rinsing Procedure:

  • First Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times. The first rinsate must be collected and disposed of as hazardous waste in your designated 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol liquid waste container.[2]

  • Subsequent Rinses: Depending on local regulations, the second and third rinsates may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.

  • Final Disposal of Container: After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained and equipped to handle it, contain the spill using an appropriate absorbent material from your chemical spill kit.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[13][14] It is your responsibility to be aware of and adhere to all applicable regulations.

Conclusion

The proper disposal of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers and drug development professionals can ensure that they are managing this chemical waste in a manner that is safe, compliant, and responsible. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Available at: [Link]

  • Environmental Health and Safety. Biohazardous Waste Disposal Guide. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Defense Technical Information Center. Research on Benzimidazole Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices for Handling Hazardous Substances in Laboratories: OSHA Laboratory Standard. Available at: [Link]

  • Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Available at: [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at: [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]

  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.